Dimethylamine-SPDB
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-17(2)11(8-10-23-24-12-5-3-4-9-16-12)15(21)22-18-13(19)6-7-14(18)20/h3-5,9,11H,6-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVABDPJDROOSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCSSC1=CC=CC=N1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Dimethylamine-SPDB: A Technical Guide for Drug Development Professionals
Abstract
Dimethylamine-SPDB is a crucial component in the design of modern antibody-drug conjugates (ADCs), serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload. Its mechanism of action is not pharmacological in itself, but rather a sophisticated chemical release system designed to remain stable in systemic circulation and selectively liberate the active drug within the target cancer cell. This guide provides an in-depth exploration of the functionality of this compound, detailing its role in ADC efficacy, the chemical basis of its cleavage, and the experimental protocols for its evaluation.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. An ADC consists of three main components: a monoclonal antibody that specifically binds to a target antigen on the surface of cancer cells, a potent cytotoxic payload, and a chemical linker that attaches the payload to the antibody. The linker is a critical element that dictates the stability, selectivity, and overall therapeutic index of the ADC.
Cleavable linkers, such as this compound, are designed to be stable in the bloodstream and to release the cytotoxic payload upon internalization into the target cell, in response to specific intracellular conditions.
This compound: Structure and Function
This compound is a cleavable ADC linker.[1] The "SPDB" portion of the name refers to a linker containing a disulfide bond, which is susceptible to cleavage by intracellular glutathione (B108866) (GSH).[2] The full chemical name for a related compound is 2-(Dimethylamino)-4-(2-pyridinyldithio)butanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester.[1] This structure provides a reactive ester for conjugation to the antibody and a pyridyldithio group for attachment of a thiol-containing payload, with a dimethylamino group potentially influencing solubility and reactivity.
The core of SPDB's mechanism is the disulfide bond, which is significantly more susceptible to reduction in the intracellular environment compared to the extracellular space.
Mechanism of Action: Intracellular Cleavage by Glutathione
The "mechanism of action" of this compound is a chemically-driven release of the cytotoxic payload. This process can be broken down into the following steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, keeping the cytotoxic payload securely attached to the antibody.
-
Antibody Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to its specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC may fuse with a lysosome. However, the primary release mechanism for a disulfide linker like SPDB is cleavage in the cytoplasm.
-
Glutathione-Mediated Cleavage: The cytoplasm of cancer cells has a significantly higher concentration of glutathione (GSH), a reducing agent, than the extracellular environment. GSH attacks the disulfide bond in the SPDB linker, leading to its cleavage and the release of the cytotoxic payload in its active form.
-
Induction of Cell Death: Once released, the potent cytotoxic drug can then exert its cell-killing effect, for example, by binding to tubulin or DNA, leading to apoptosis of the cancer cell.
This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the cytotoxic agent.
Signaling and Internalization Pathway
The following diagram illustrates the pathway from ADC binding to payload release.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for an ADC utilizing a this compound linker. This data is for illustrative purposes to demonstrate typical parameters evaluated for such a system.
| Parameter | Value | Units | Description |
| Linker Stability (Human Plasma) | >95 | % | Percentage of intact ADC after 72 hours of incubation in human plasma. |
| Payload Release (in vitro) | 85 | % | Percentage of payload released after 24 hours of incubation with 10 mM GSH. |
| IC50 (Target Cell Line) | 1.5 | nM | Concentration of ADC required to inhibit 50% of cancer cell growth in vitro. |
| IC50 (Antigen-Negative Cell Line) | >1000 | nM | Concentration of ADC required to inhibit 50% of non-target cell growth in vitro. |
| Maximum Tolerated Dose (Mice) | 30 | mg/kg | The highest dose of the ADC that does not cause unacceptable toxicity in mice. |
Experimental Protocols
In Vitro Linker Stability Assay
Objective: To determine the stability of the ADC linker in human plasma.
Methodology:
-
The ADC is incubated in human plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
The samples are analyzed by a suitable method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to separate the intact ADC from free payload or other degradation products.
-
The percentage of intact ADC is calculated at each time point.
In Vitro Payload Release Assay
Objective: To quantify the release of the cytotoxic payload from the ADC in the presence of a reducing agent.
Methodology:
-
The ADC is incubated in a buffered solution containing a concentration of glutathione (GSH) that mimics the intracellular environment (e.g., 10 mM).
-
Samples are collected at different time intervals.
-
The released payload is separated from the ADC, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The amount of released payload is quantified, often by UV-Vis spectrophotometry or mass spectrometry, and expressed as a percentage of the total potential payload.
References
Dimethylamine-SPDB: A Technical Guide to a Cleavable ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamine-SPDB, systematically named 2-(Dimethylamino)-4-(2-pyridinyldithio)butanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester, is a crucial component in the development of antibody-drug conjugates (ADCs). As a cleavable linker, it serves to connect a cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and facilitating the release of the drug within the target cancer cells.[1][] This technical guide provides an overview of the synthesis and characterization of this compound, including its physicochemical properties and its role in the broader context of ADC design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers working on the formulation and conjugation of this linker.
| Property | Value | Reference |
| CAS Number | 1193111-73-7 | [1] |
| Molecular Formula | C15H19N3O4S2 | [3] |
| Molecular Weight | 369.45 g/mol | [3] |
| Purity | >96% | [3] |
Synthesis of this compound
The synthesis would likely involve a multi-step process:
-
Preparation of the Butanoic Acid Backbone: The synthesis would commence with a suitable butanoic acid derivative containing a dimethylamino group at the alpha position.
-
Introduction of the Pyridyldithio Moiety: The next step would involve the introduction of the 2-pyridyldithio group at the gamma position of the butanoic acid backbone. This is a key functional group for the disulfide cleavage mechanism.
-
Activation of the Carboxylic Acid: The carboxylic acid group would then be activated to facilitate conjugation to a payload molecule. A common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.
A generalized workflow for the synthesis is depicted in the following diagram:
Caption: Generalized synthetic workflow for this compound.
Characterization
The characterization of this compound is crucial to confirm its identity, purity, and stability. Standard analytical techniques that would be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be used to elucidate the chemical structure of the molecule and confirm the presence of all expected functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of the final product.
While specific spectral data for this compound is not publicly available, the expected characterization data would confirm the structure provided by its systematic name.
Role in Antibody-Drug Conjugate (ADC) Signaling Pathway
This compound plays a critical role in the mechanism of action of ADCs. As a linker, it is designed to be stable in the systemic circulation, preventing premature release of the cytotoxic payload. The disulfide bond within the SPDB moiety is the key to its cleavable nature.[]
The signaling pathway for an ADC utilizing a disulfide-containing linker like this compound can be summarized as follows:
-
Targeting: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Trafficking: The complex is trafficked to intracellular compartments, such as lysosomes.
-
Cleavage: Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the this compound linker.[]
-
Payload Release: This cleavage releases the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Cell Death: The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.
The following diagram illustrates this intracellular drug release pathway:
Caption: Intracellular drug release from an ADC with a cleavable linker.
Conclusion
This compound is a vital tool in the field of antibody-drug conjugates, enabling the targeted delivery of cytotoxic agents to cancer cells. Its cleavable disulfide bond allows for controlled drug release in the reductive intracellular environment, a key feature for effective and selective cancer therapy. While detailed synthetic and characterization data from primary scientific literature remains elusive, the established principles of organic synthesis and analytical chemistry provide a solid foundation for its preparation and quality control. Further research and publication of detailed experimental protocols would greatly benefit the scientific community and accelerate the development of novel ADCs.
References
The Critical Role of Dimethylamine-SPDB in Antibody-Drug Conjugate Stability and Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall stability, efficacy, and safety profile of the ADC. Among the various linker technologies, the Dimethylamine-SPDB linker has emerged as a key player in the design of effective ADCs. This technical guide provides an in-depth analysis of the role of the this compound linker in ADC stability and efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The this compound (N-Succinimidyl 4-(2-pyridyldithio)butanoate with a dimethyl modification) linker is a cleavable linker that utilizes a disulfide bond as its payload-release mechanism. This design imparts a crucial balance: maintaining stability in the systemic circulation to prevent premature drug release and enabling targeted payload delivery within the reductive environment of tumor cells. This guide will explore the nuances of this technology, providing researchers and drug developers with the foundational knowledge to leverage this compound in the next generation of ADCs.
The Mechanism of Action of this compound Linker
The functionality of the this compound linker is predicated on the differential redox potential between the bloodstream and the intracellular environment of tumor cells. The disulfide bond within the SPDB moiety is relatively stable in the oxidizing environment of the plasma, ensuring that the cytotoxic payload remains securely attached to the antibody during circulation. This stability is crucial for minimizing off-target toxicities.
Upon internalization of the ADC into a target cancer cell, the disulfide bond is exposed to a significantly more reductive environment due to the high intracellular concentrations of reducing agents like glutathione (B108866) (GSH). This triggers the cleavage of the disulfide bond, releasing the payload in its active form to exert its cytotoxic effect. The steric hindrance provided by the dimethyl group in this compound can further enhance the stability of the linker in circulation, reducing the likelihood of premature payload release.[1]
Impact on ADC Stability
The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature cleavage of the linker in the bloodstream can lead to systemic toxicity and a reduction in the amount of payload delivered to the tumor. The this compound linker is designed to provide a balance of stability and conditional release.
Quantitative Data on ADC Stability
The following table summarizes available data on the stability of ADCs, including those with SPDB linkers. Direct head-to-head comparisons with identical antibody and payload combinations are often limited in publicly available literature; however, the data provides valuable insights into the performance of disulfide-based linkers.
| ADC Component | Linker Type | Stability Parameter | Value | Reference |
| Coltuximab Ravtansine (SAR3419) | SPDB-DM4 | Plasma Half-life | 7 days | [1] |
| Coltuximab Ravtansine (SAR3419) | SPDB-DM4 | Free DM4 Plasma Concentration | 1 - 100 nM | [2] |
| Anti-CD22 ADC | SPP-DM1 (disulfide) | ADC Clearance | Faster than MCC-DM1 | [3] |
| Anti-HER2 ADC | SPP-DM1 (disulfide) | ADC Clearance | Faster than MCC-DM1 | [3] |
| Trastuzumab ADC | CX-DM1 (peptide) | Plasma Half-life (mice) | 9.9 days | |
| Trastuzumab ADC | SMCC-DM1 (non-cleavable) | Plasma Half-life (mice) | 10.4 days |
Impact on ADC Efficacy
The efficacy of an ADC is determined by its ability to deliver a sufficient concentration of the cytotoxic payload to the target cancer cells. The design of the this compound linker influences efficacy through its payload release mechanism and potential for a "bystander effect."
Quantitative Data on ADC Efficacy
The following table presents in vitro cytotoxicity data for ADCs, including those utilizing the SPDB linker.
| ADC | Target Antigen | Linker-Payload | Cell Line | IC50/EC50 | Reference |
| SAR3419 (Coltuximab Ravtansine) | CD19 | SPDB-DM4 | Various B-cell lymphoma lines | Nanomolar to subnanomolar range | |
| huB4-DGN462 | CD19 | sulfo-SPDB-DGN462 | B-cell lymphoma and B-ALL lines | 1-16 pM | |
| 7E7-ADC | CD123 | SPDB-DM4 | MOLM-14 | 2.63 nM | |
| 11C3-ADC | CD123 | SPDB-DM4 | MOLM-14 | 6.01 nM | |
| Gemtuzumab ozogamicin | CD33 | AcBut-Calicheamicin | Sensitive cell lines | 2-9 pM | |
| Brentuximab vedotin | CD30 | mc-vc-PABC-MMAE | Sensitive cell lines | 2-9 pM | |
| Trastuzumab emtansine | HER2 | SMCC-DM1 | Sensitive cell lines | ~200 nM |
In Vivo Efficacy of SAR3419 (SPDB-DM4)
In preclinical xenograft models of non-Hodgkin's lymphoma, SAR3419 (coltuximab ravtansine) demonstrated significant, dose-dependent anti-tumor activity. Treatment with SAR3419 led to tumor growth inhibition and prolonged survival of the animals. Notably, higher doses of 15 and 30 mg/kg were more effective than a lower dose of 7.5 mg/kg, with the highest doses leading to the survival of the entire group of animals to the end of the experiment (150-155 days).
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADC stability and efficacy. The following sections provide methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: ADC Plasma Stability Assay (LC-MS Method)
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Affinity capture beads (e.g., Protein A or anti-human IgG)
-
Reducing agent (e.g., DTT or TCEP) for disulfide linkers
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Incubate the ADC in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Affinity Capture: Add affinity capture beads to the plasma aliquots to isolate the ADC. Incubate to allow binding.
-
Washing: Wash the beads with PBS to remove unbound plasma proteins.
-
Elution/Reduction:
-
For intact ADC analysis: Elute the ADC from the beads using a low pH buffer.
-
For payload release analysis (for cleavable linkers): Add a reducing agent to the beads to cleave the disulfide linker and release the payload.
-
-
LC-MS Analysis: Analyze the eluted ADC or the released payload by LC-MS. For intact ADC analysis, determine the average DAR by deconvoluting the mass spectra. For released payload analysis, quantify the amount of free payload.
-
Data Analysis: Plot the average DAR or the percentage of released payload as a function of time to determine the stability of the ADC in plasma.
Protocol 3: Bystander Effect Assay (Co-Culture Method)
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well cell culture plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). As a control, seed GFP-Ag- cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader or by imaging. This will specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Visualizations
Signaling Pathway of DM4 (Microtubule Inhibitor)
The payload most commonly associated with SPDB linkers is DM4, a potent maytansinoid derivative that acts as a microtubule inhibitor. Upon its release inside the cancer cell, DM4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of DM4 released from an ADC.
Experimental Workflow for ADC Plasma Stability Assessment
The following diagram illustrates the key steps involved in determining the plasma stability of an ADC using an LC-MS-based method.
Caption: Workflow for assessing ADC plasma stability via LC-MS.
Logical Relationship of Linker Properties
The desirable properties of an ADC linker are interconnected and represent a delicate balance between stability and payload release.
Caption: Balancing linker stability and payload release for optimal ADC performance.
Conclusion
The this compound linker represents a sophisticated and effective technology in the field of antibody-drug conjugates. Its reduction-sensitive disulfide bond provides a mechanism for controlled payload release, contributing to a favorable therapeutic window. The stability of the this compound linker in circulation is paramount for minimizing systemic toxicity, while its efficient cleavage within the tumor microenvironment ensures potent anti-tumor efficacy. The quantitative data, though not always directly comparative, supports the utility of SPDB-based linkers in creating stable and effective ADCs. The detailed experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation of ADCs employing this linker technology. As the field of ADCs continues to evolve, a deep understanding of linker chemistry, as exemplified by the this compound linker, will be indispensable for the design and development of the next generation of targeted cancer therapies.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of SPDB Linkers in Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the potential for highly targeted delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the thoughtful design of its three core components: a highly specific monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that connects the two. This technical guide focuses on the application of N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB), a disulfide-based cleavable linker, in the development of next-generation ADCs for targeted cancer therapy. SPDB and its derivatives, such as the more water-soluble sulfo-SPDB, have been instrumental in the design of ADCs that exhibit stability in circulation and efficient payload release within the tumor microenvironment.[]
The key feature of the SPDB linker is its disulfide bond, which is susceptible to cleavage in the reductive intracellular environment of tumor cells, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[] This differential in GSH levels provides a mechanism for the selective release of the cytotoxic payload at the tumor site, thereby enhancing the therapeutic window of the ADC. This guide will provide an in-depth overview of the mechanism of action of SPDB-containing ADCs, present preclinical data for a prominent example, detail relevant experimental protocols, and illustrate key pathways and workflows.
Mechanism of Action of SPDB-Containing ADCs
The therapeutic action of an ADC utilizing an SPDB linker is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the mAb component of the ADC.
-
Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The SPDB linker is designed to be stable under the physiological conditions of the blood, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[] The mAb component of the ADC guides it to the tumor site, where it binds to a specific antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2] The complex is then trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Inside the cell, the ADC is exposed to the highly reductive environment characterized by millimolar concentrations of glutathione (GSH).[] The disulfide bond within the SPDB linker is readily cleaved by GSH through a thiol-disulfide exchange reaction. This cleavage liberates the cytotoxic payload from the antibody.
-
Cytotoxic Effect: Once released, the cytotoxic payload can exert its cell-killing activity. A commonly used payload with SPDB linkers is the maytansinoid derivative DM4, a potent tubulin inhibitor.[] DM4 binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3][4]
The following diagram illustrates the general mechanism of action of an SPDB-DM4 ADC:
Preclinical Data: Mirvetuximab Soravtansine (B3322474) (IMGN853)
Mirvetuximab soravtansine (IMGN853) is an ADC composed of a humanized anti-folate receptor alpha (FRα) mAb, the cytotoxic maytansinoid DM4, and a sulfo-SPDB linker.[5] It is a prime example of the clinical application of SPDB linker technology. Preclinical studies have demonstrated its potent and target-specific anti-tumor activity.
In Vitro Cytotoxicity
The in vitro potency of mirvetuximab soravtansine has been evaluated against various cancer cell lines with differing levels of FRα expression. The half-maximal inhibitory concentration (IC50) is a key measure of the drug's effectiveness.
| Cell Line | Cancer Type | FRα Expression | IC50 (nM) of Mirvetuximab Soravtansine | Reference |
| KB | Epidermoid Carcinoma | High | 0.1 | [6] |
| IGROV-1 | Ovarian Carcinoma | High | ~0.5 (estimated from graph) | [4][6] |
| JEG-3 | Choriocarcinoma | High | 1.0 | [6] |
| END(K)265 | Endometrial Endometrioid | High (2+) | Significantly lower than control | [7][8] |
| USC PDX Line | Uterine Serous Carcinoma | High (2+) | 2.7-fold lower than isotype control | [7][9] |
In Vivo Efficacy
The anti-tumor activity of mirvetuximab soravtansine has been confirmed in vivo using xenograft models of human cancers.
| Xenograft Model | Cancer Type | FRα Expression | Treatment | Outcome | Reference |
| Ovarian Cancer CDX | Ovarian | High | 5 mg/kg | Complete or partial tumor regressions | [3] |
| END(K)265 CDX | Endometrial Endometrioid | High (2+) | Not specified | Complete resolution of tumors (p<0.001) | [7] |
| BIO(K)1 PDX | Uterine Serous Carcinoma | High (2+) | Not specified | 2-fold increase in median survival (p<0.001) | [7] |
| Platinum-Resistant EOC PDX | Ovarian | High | Combination with Bevacizumab | Significant regressions and complete responses | [3][4] |
Experimental Protocols
Synthesis of SPDB Linker and Conjugation to Antibody
The synthesis of an SPDB linker and its conjugation to a monoclonal antibody is a multi-step process requiring expertise in organic and bioconjugation chemistry.
1. Synthesis of N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB):
A detailed, step-by-step synthetic protocol for SPDB is typically proprietary. However, the general approach involves the reaction of 4-(2-pyridyldithio)butyric acid with a succinimidyl ester activating agent, such as N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble carbodiimide. The NHS ester group is highly reactive towards primary amines.
2. Antibody Preparation:
-
The monoclonal antibody is prepared in a suitable buffer, typically a phosphate (B84403) or borate (B1201080) buffer at a pH of 7.5-8.5, to ensure the reactivity of the lysine (B10760008) residues.
-
If necessary, the antibody may be partially reduced to expose reactive cysteine residues for conjugation, although SPDB primarily targets lysine residues.
3. Conjugation Reaction:
-
A solution of the SPDB linker in an organic solvent (e.g., DMSO) is added to the antibody solution.[10]
-
The reaction is allowed to proceed for a specific duration (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature). The molar ratio of linker to antibody is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).[10]
-
The NHS ester of SPDB reacts with the ε-amino groups of lysine residues on the antibody surface to form a stable amide bond.
4. Purification and Characterization:
-
The resulting ADC is purified to remove unreacted linker and other reagents. This is typically achieved using size-exclusion chromatography (SEC) or dialysis.
-
The purified ADC is characterized to determine the DAR, purity, and aggregation levels. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are commonly employed.
The following diagram illustrates a general workflow for the synthesis and conjugation process:
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of an SPDB-containing ADC against cancer cell lines.[11][12][13][14]
1. Cell Seeding:
-
Cancer cells (both antigen-positive and antigen-negative as a control) are seeded into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.[12]
2. ADC Treatment:
-
A serial dilution of the ADC is prepared in the cell culture medium.
-
The existing medium is removed from the cells, and the ADC dilutions are added to the wells. Control wells receive medium without the ADC.[11]
3. Incubation:
-
The plates are incubated for a period that is relevant to the payload's mechanism of action (e.g., 72-144 hours for tubulin inhibitors).[11][12]
4. MTT Addition and Incubation:
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).[11][12]
5. Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[11][12]
-
The absorbance is read at 570 nm using a microplate reader.
6. Data Analysis:
-
Cell viability is calculated as a percentage relative to the untreated control cells.
-
The data is plotted as percent viability versus ADC concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[11]
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of an SPDB-containing ADC in a mouse xenograft model.[15][16][17][18]
1. Cell Line and Animal Model Selection:
-
Select a human cancer cell line with high expression of the target antigen.
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
2. Tumor Implantation:
-
Inject a suspension of the cancer cells (e.g., 2-5 x 10^6 cells) subcutaneously into the flank of each mouse.[16]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]
3. Randomization and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, and the SPDB-containing ADC at various doses) with similar average tumor volumes.[15]
-
Administer the treatments intravenously.
4. Monitoring:
-
Measure tumor volumes (e.g., using calipers) and mouse body weights 2-3 times per week.[16]
-
Monitor the overall health of the mice for signs of toxicity.
5. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
A Kaplan-Meier survival analysis can also be performed.[15]
DM4-Induced Apoptosis Signaling Pathway
The cytotoxic payload DM4, released from the SPDB linker, induces apoptosis primarily through the intrinsic (mitochondrial) pathway. The disruption of microtubule dynamics by DM4 leads to mitotic arrest, which is a potent trigger for apoptosis.
The following diagram illustrates the key steps in the DM4-induced apoptosis signaling pathway:
Conclusion
SPDB and its derivatives are versatile and effective linkers for the development of targeted cancer therapies. Their key advantage lies in their stability in systemic circulation and their susceptibility to cleavage by the high concentrations of glutathione present in the intracellular environment of tumor cells. This mechanism allows for the targeted release of potent cytotoxic payloads, such as DM4, leading to the selective killing of cancer cells. The preclinical and clinical success of mirvetuximab soravtansine highlights the potential of SPDB linker technology. As our understanding of tumor biology and ADC design principles continues to evolve, SPDB-based linkers will undoubtedly remain a critical tool in the arsenal (B13267) of drug development professionals working to create more effective and safer treatments for cancer.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Approval Summary: Mirvetuximab soravtansine-gynx for FRα-positive, Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
The Disulfide Bridge: An In-depth Technical Guide to the SPDB Linker Core in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex immunoconjugates, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver high-potency drugs to tumor cells while minimizing systemic toxicity. The linker, the central component of this tripartite system, plays a pivotal role in the overall efficacy and safety of the ADC. Among the various linker technologies, the succinimidyl 3-(2-pyridyldithio)butyrate (SPDB) linker, a cleavable disulfide-based system, has garnered considerable attention for its unique balance of plasma stability and controlled intracellular drug release.
This technical guide provides a comprehensive overview of the SPDB linker, with a specific focus on the critical role of its disulfide bond. We will delve into the linker's chemical properties, the mechanism of payload release, quantitative data on its stability, and detailed experimental protocols for its application in ADC development.
The SPDB Linker: Structure and Mechanism of Action
The SPDB linker is a heterobifunctional crosslinker featuring two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group.[] The NHS ester facilitates covalent conjugation to primary amino groups, such as the lysine (B10760008) residues present on the surface of a monoclonal antibody, forming a stable amide bond.[][2] The pyridyldithio moiety, on the other hand, contains the crucial disulfide bond, which serves as the cleavable trigger for payload release.[]
The primary advantage of the SPDB linker lies in its redox-sensitive nature. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, preventing premature release of the cytotoxic payload and mitigating off-target toxicity.[] However, upon internalization of the ADC into a target tumor cell, it is exposed to the highly reducing intracellular environment, which is rich in glutathione (B108866) (GSH).[][3] This high concentration of GSH facilitates the reductive cleavage of the disulfide bond, leading to the release of the active drug payload inside the cancer cell, where it can exert its cytotoxic effect.[]
The Role of Steric Hindrance in Stability
The stability of the disulfide bond in SPDB linkers is a critical parameter that can be modulated to optimize the therapeutic window of an ADC. Research has demonstrated that introducing steric hindrance around the disulfide bond can significantly enhance its stability against premature reduction in the plasma.[4][5][6] This is exemplified in the well-studied ADC, huC242-SPDB-DM4, where the maytansinoid payload, DM4, is conjugated to the huC242 antibody via the SPDB linker.[4][5][6] The design of this conjugate incorporates methyl groups adjacent to the disulfide bond on the maytansinoid side, which provides a degree of steric hindrance.[4][5] This steric hindrance has been shown to be a key factor in achieving a balance between plasma stability and efficient intracellular release, ultimately leading to improved in vivo efficacy.[4][5]
Quantitative Data on SPDB Linker Performance
The following tables summarize key quantitative data related to the performance of SPDB-linked ADCs, drawing from preclinical studies.
| Parameter | ADC | Value | Reference |
| In Vitro Cytotoxicity (IC50) | huC242-SPDB-DM4 | 40 pM (COLO 205 cells) | [7] |
| huC242-SMCC-DM1 (non-cleavable) | Similar to huC242-SPDB-DM4 | [4][5] | |
| In Vivo Efficacy | huC242-SPDB-DM4 | Superior antitumor activity | [4][5] |
| huC242-SMCC-DM1 (non-cleavable) | Marginal in vivo activity | [4][5] | |
| Plasma Stability | More sterically hindered disulfide linkers | More stable to reductive cleavage | [4][5] |
| Less sterically hindered disulfide linkers | Less stable to reductive cleavage | [4][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of ADCs utilizing SPDB linkers. The following sections provide an overview of key methodologies.
General Protocol for Antibody-Drug Conjugation with SPDB Linker
This protocol outlines the fundamental steps for conjugating a thiol-containing drug to an antibody using an SPDB linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SPDB linker (or a pre-formed drug-linker conjugate like SPDB-DM4)
-
Reducing agent (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))
-
Reaction buffers (e.g., conjugation buffer, quenching buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (if conjugating to native cysteines):
-
If conjugating to interchain disulfide bonds, partially reduce the antibody with a controlled amount of DTT or TCEP to generate free thiol groups.[8][9] The molar ratio of reducing agent to antibody needs to be carefully optimized to achieve the desired drug-to-antibody ratio (DAR).[8]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.[8]
-
-
Conjugation Reaction:
-
If using a two-step process, first react the SPDB linker with the drug to form the drug-linker complex.
-
Add the SPDB-drug conjugate to the reduced antibody solution (or to the native antibody if conjugating to lysines). The NHS ester of the SPDB linker will react with the primary amines on the antibody.[][2]
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent to consume any unreacted linker.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug, linker, and antibody using a suitable method such as size-exclusion chromatography.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) and characterize the ADC for purity, aggregation, and binding affinity.
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma by measuring the amount of prematurely released payload.
Materials:
-
ADC construct
-
Fresh plasma (e.g., human, mouse)
-
Incubator
-
Protein precipitation or solid-phase extraction reagents[11]
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Process the plasma samples to separate the free payload from the intact ADC. This can be achieved through protein precipitation followed by centrifugation or solid-phase extraction.[11]
-
Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method.[10][11][12]
-
Calculate the percentage of released drug over time to determine the plasma stability of the ADC.
Disulfide Bond Cleavage Assay
This assay measures the rate of disulfide bond cleavage in the presence of a reducing agent like glutathione.
Materials:
-
ADC construct
-
Glutathione (GSH) solution at a physiologically relevant concentration (e.g., 1-10 mM)[3]
-
Reaction buffer
-
Analytical system (e.g., LC-MS) to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.
Procedure:
-
Incubate the ADC with the GSH solution at 37°C.
-
Collect samples at different time points.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
-
Plot the concentration of the intact ADC over time to determine the kinetics of disulfide bond cleavage.
Bystander Effect Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (labeled with a fluorescent marker for identification)[13][14]
-
ADC construct
-
Control ADC (with a non-cleavable linker or a non-binding antibody)
-
Cell culture reagents and plates
-
High-content imaging system or flow cytometer[13]
Procedure:
-
Co-culture the antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio.[13][14]
-
Treat the co-culture with the ADC and control ADCs at various concentrations.
-
After a set incubation period, image the cells or analyze by flow cytometry to quantify the viability of the antigen-negative cell population.[13]
-
A significant decrease in the viability of the antigen-negative cells in the presence of the ADC-treated antigen-positive cells indicates a bystander effect.
Visualizing the Core Concepts
Diagrams generated using Graphviz (DOT language) to illustrate key processes and relationships.
Conclusion
The SPDB linker represents a sophisticated and highly tunable component in the design of antibody-drug conjugates. Its reliance on the differential redox potential between the extracellular and intracellular environments provides a robust mechanism for targeted drug delivery. The ability to modulate the stability of the core disulfide bond through steric hindrance allows for the fine-tuning of an ADC's pharmacokinetic profile, ultimately enhancing its therapeutic index. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug developers working to harness the full potential of SPDB and other disulfide-based linkers in the next generation of cancer therapeutics. As our understanding of the tumor microenvironment and intracellular trafficking pathways continues to evolve, so too will the design of innovative linkers that promise even greater precision and efficacy.
References
- 2. Spdb-DM4 () for sale [vulcanchem.com]
- 3. njbio.com [njbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. sciex.com [sciex.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cleavable and Non-Cleavable ADC Linkers for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Central to the design and efficacy of these complex biotherapeutics is the linker, a critical component that connects the antibody to the payload. The choice between a cleavable and a non-cleavable linker profoundly influences an ADC's stability, mechanism of action, and overall therapeutic index. This guide provides a detailed examination of the key features of these two major linker classes, offering insights into their design, function, and evaluation.
Core Principles: Mechanisms of Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in the strategy for payload liberation.
Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic drug upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds.[1]
Non-cleavable linkers , conversely, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[2][3] This process results in the liberation of the payload with the linker and a residual amino acid from the antibody still attached.[3]
A Comparative Analysis of Linker Technologies
The selection of a linker strategy is a critical decision in ADC development, with significant implications for the therapeutic index.[4] A comparison of their key features reveals distinct advantages and disadvantages.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B), pH-sensitive hydrolysis, or reduction by glutathione (B108866) in the lysosome or cytoplasm.[5][6] | Proteolytic degradation of the antibody backbone in the lysosome.[2][3] |
| Released Payload | Typically the unmodified, potent payload. | Payload attached to the linker and an amino acid residue (e.g., Cys-linker-payload).[3] |
| Plasma Stability | Generally lower, with potential for premature payload release, which can vary by species.[7][8] | Generally higher, leading to a more stable ADC in circulation.[2][3][4] |
| Bystander Effect | High, due to the release of a often membrane-permeable payload that can kill neighboring antigen-negative cells.[6][9] | Low to negligible, as the released payload is typically charged and less permeable.[4][10] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[4] | Lower potential due to higher stability and a limited bystander effect.[4] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[6] | May be less effective against antigen-negative cells within the tumor. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different linker types. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions.
Table 1: In Vivo Stability of Different ADC Linkers
| Linker Type | ADC Example | Animal Model | Half-life (t1/2) | Reference |
| Cleavable (Peptide) | Trastuzumab-CX-DM1 | Mouse | 9.9 days | [8] |
| Cleavable (Peptide) | cAC10-vc-MMAE | Mouse | ~144 hours (6.0 days) | [8] |
| Cleavable (Peptide) | cAC10-vc-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [8] |
| Non-Cleavable (Thioether) | Trastuzumab-SMCC-DM1 | Mouse | 10.4 days | [8] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 | Reference |
| Trastuzumab-MMAE | β-galactosidase-cleavable | SK-BR-3 | HER2 | 8.8 pmol/L | [11] |
| Trastuzumab-MMAE | Val-Cit (vc) | SK-BR-3 | HER2 | 14.3 pmol/L | [11] |
| Kadcyla® (T-DM1) | Non-cleavable (SMCC) | SK-BR-3 | HER2 | 33 pmol/L | [11] |
Experimental Protocols
Accurate characterization of ADC linkers is crucial for preclinical development. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay (LC-MS/MS-Based)
This assay evaluates the stability of an ADC and quantifies the amount of prematurely released payload in plasma.
Objective: To determine the rate of payload release from an ADC in plasma from different species over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (e.g., human, monkey, rat, mouse)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Internal standard (for LC-MS/MS)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96 hours).[12]
-
Sample Preparation for Free Payload Analysis:
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Use a standard curve of the free payload to determine its concentration in the plasma samples.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the stability of the ADC in plasma.
-
Calculate the half-life of the ADC linker in plasma.
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of an ADC in killing target cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a specific cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and control antibody
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT/XTT Addition and Incubation: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization (for MTT): If using MTT, add a solubilization solution and gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.[13]
Bystander Killing Assay (Co-Culture Method)
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Objective: To quantify the bystander effect of an ADC in a co-culture of antigen-positive and antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and isotype control ADC
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Co-Culture Setup: Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of both cell lines as controls.[14]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[14]
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader or high-content imager to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[15]
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Objective: To assess the tumor growth inhibition of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the human cancer cells into the flank of the immunodeficient mice.[13][16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.[13][16]
-
Group Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the ADC, vehicle, and control ADC to the respective groups, typically via intravenous injection.[13][17]
-
Monitoring: Continue to measure tumor volumes and body weights throughout the study. Monitor the general health of the mice.[17]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the anti-tumor efficacy of the ADC.
Visualization of Mechanisms and Pathways
The following diagrams illustrate the distinct cellular processing pathways for cleavable and non-cleavable ADCs and the downstream signaling of common payloads.
Caption: Cellular processing of an ADC with a cleavable linker.
Caption: Cellular processing of an ADC with a non-cleavable linker.
Caption: Signaling pathway for microtubule inhibitor payloads (MMAE/DM1).
Conclusion
The choice between cleavable and non-cleavable linkers is a nuanced decision that depends on the specific characteristics of the target antigen, the tumor microenvironment, and the payload.[4] Non-cleavable linkers generally offer superior plasma stability and a more favorable safety profile, making them suitable for homogenous tumors with high antigen expression.[9] In contrast, cleavable linkers can induce a potent bystander effect, which is advantageous for treating heterogeneous tumors.[9] A thorough understanding of the principles and methodologies outlined in this guide is essential for the rational design and successful development of the next generation of antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Unlocking Targeted Therapies: An In-depth Technical Guide to the Early-Stage Research Applications of Dimethylamine-SPDB and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and early-stage research applications of Dimethylamine-SPDB, a cleavable linker technology crucial for the development of next-generation Antibody-Drug Conjugates (ADCs). Due to the limited availability of published research specifically on this compound, this guide will focus on its closely related and well-documented analog, SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) . The structural similarities allow the principles, experimental designs, and data derived from SPDB-based ADCs to serve as a robust framework for understanding and applying this compound in early-stage drug development.
Introduction to this compound and Disulfide Linkers in ADCs
This compound is a bifunctional linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies.[1][2][3] It belongs to the class of cleavable linkers, specifically featuring a disulfide bond. This characteristic is central to its mechanism of action, as the disulfide bond is engineered to be stable in the bloodstream but susceptible to cleavage in the reducing intracellular environment of target cancer cells.[4][5]
The primary advantage of disulfide linkers like SPDB and this compound lies in their ability to selectively release the cytotoxic payload within tumor cells, which have a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular matrix. This targeted release mechanism aims to enhance the therapeutic window of the ADC by maximizing on-target toxicity while minimizing systemic side effects.
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The journey of an ADC utilizing a this compound or SPDB linker involves a series of well-defined steps, culminating in the death of the target cancer cell. This process is initiated by the specific binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell.
Signaling Pathway and Intracellular Processing
Caption: Intracellular processing of an SPDB-linked ADC.
Once internalized, the ADC is trafficked through the endosomal-lysosomal pathway. Within the lysosome, proteases degrade the antibody, releasing the linker-payload conjugate into the cytoplasm. The high intracellular concentration of glutathione then facilitates the reduction of the disulfide bond in the linker, liberating the active cytotoxic payload. In the case of maytansinoid payloads like DM4, the released drug can then bind to its intracellular target, such as tubulin, leading to cell cycle arrest and apoptosis.
Case Study: The Preclinical Development of huC242-SPDB-DM4 (IMGN242)
A seminal example of an SPDB-linked ADC is huC242-SPDB-DM4 (also known as IMGN242), which targets the CanAg antigen present on various gastrointestinal tumors. The payload, DM4, is a potent maytansinoid microtubule inhibitor. Preclinical studies of this ADC provide valuable insights into the potential applications of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of huC242-SPDB-DM4.
Table 1: In Vitro Cytotoxicity of huC242-SPDB-DM4
| Cell Line | Antigen Status | IC₅₀ (M) |
| COLO 205 | CanAg-positive | 3 x 10⁻¹¹ |
| HT-29 | CanAg-positive | 1 x 10⁻¹¹ |
| A-375 | CanAg-negative | > 1 x 10⁻⁸ |
Data compiled from preclinical studies. The IC₅₀ values represent the concentration of the ADC required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of huC242-SPDB-DM4 in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| COLO 205 | huC242-SPDB-DM4 | > 90 |
| HT-29 | huC242-SPDB-DM4 | > 90 |
| COLO 205 | Unconjugated Antibody | < 20 |
| COLO 205 | Non-cleavable Linker ADC | ~ 50 |
Data represents the percentage of tumor growth inhibition compared to a control group. The superior efficacy of the SPDB-linked ADC over a non-cleavable linker highlights the importance of payload release.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs. The following protocols are based on the development of huC242-SPDB-DM4 and can be adapted for ADCs using this compound.
Synthesis and Conjugation of the ADC
The creation of an SPDB-linked ADC involves a multi-step chemical synthesis and conjugation process.
Caption: General workflow for the synthesis and conjugation of an SPDB-linked ADC.
Methodology:
-
Antibody Modification: The monoclonal antibody is partially reduced using a reducing agent like dithiothreitol (B142953) (DTT) to expose reactive thiol groups from the interchain disulfide bonds.
-
Linker-Payload Preparation: The SPDB linker is reacted with the cytotoxic payload (e.g., DM4) to form the active linker-payload derivative.
-
Conjugation: The thiol-modified antibody is then reacted with an excess of the linker-payload derivative. The pyridyldithio group of the SPDB linker reacts with the free thiol groups on the antibody to form a disulfide bond.
-
Purification: The resulting ADC is purified from unconjugated antibody, free linker-payload, and other reactants using techniques such as size exclusion chromatography (SEC).
-
Characterization: The final ADC product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
In Vitro Cytotoxicity Assay
Methodology:
-
Cell Culture: Target (antigen-positive) and non-target (antigen-negative) cells are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the therapeutic agent that causes 50% inhibition of cell growth.
In Vivo Xenograft Studies
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment Initiation: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Dosing: The therapeutic agents are administered, typically intravenously, according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.
Conclusion and Future Directions
The disulfide linker technology, exemplified by SPDB, represents a significant advancement in the field of targeted cancer therapy. The preclinical data for ADCs like huC242-SPDB-DM4 demonstrate the potential of this approach to achieve potent and selective anti-tumor activity. While specific research on this compound is still emerging, its structural similarity to SPDB suggests that it will function via a comparable mechanism of action and can be evaluated using similar experimental protocols.
Future research in this area will likely focus on further optimizing the stability and cleavage kinetics of disulfide linkers. Modifications to the linker structure, such as the introduction of steric hindrance as seen in some SPDB derivatives, can fine-tune the release rate of the payload, potentially leading to an even wider therapeutic window. As our understanding of the tumor microenvironment deepens, the design of next-generation linkers like this compound will continue to evolve, paving the way for more effective and safer antibody-drug conjugates.
References
Methodological & Application
Application Notes and Protocols: Dimethylamine-SPDB Conjugation and Drug-to-Antibody Ratio (DAR) Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of a specific cleavable linker, Dimethylamine-SPDB, in the development of ADCs.
The this compound linker is a derivative of the commonly used SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker.[1] It features an N-hydroxysuccinimide (NHS) ester for covalent attachment to lysine (B10760008) residues on the antibody and a disulfide bond that can be cleaved in the reductive intracellular environment of target cells to release the drug payload.[1][2] The presence of a dimethylamino group may influence the physicochemical properties of the linker, potentially affecting its stability and the overall characteristics of the resulting ADC.
These notes provide a comprehensive guide to this compound conjugation, including protocols for the conjugation reaction, purification of the resulting ADC, and detailed methods for the crucial determination of the Drug-to-Antibody Ratio (DAR).
This compound Conjugation Workflow
The overall workflow for creating and characterizing an ADC using this compound is a multi-step process that requires careful execution and analysis at each stage. The following diagram illustrates the key steps involved.
References
Application Notes and Protocols for Evaluating Dimethylamine-SPDB ADC Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of antibody-drug conjugates (ADCs) utilizing a Dimethylamine-SPDB linker. The protocols outlined below are designed to deliver robust and reproducible data, crucial for the preclinical assessment and selection of ADC candidates.
Antibody-drug conjugates represent a promising class of targeted cancer therapeutics.[1][2] They combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker.[2] The linker is a critical component, influencing the stability, efficacy, and toxicity of the ADC.[3] The this compound (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker is a disulfide-based cleavable linker.[] Its mechanism of action relies on the reductive environment within the target cell to release the cytotoxic payload, leading to cancer cell death.
Accurate and reliable in vitro cytotoxicity assays are essential for the development of ADCs. These assays are a primary step to screen and select promising ADC candidates before advancing to more complex and costly in vivo studies. This document details protocols for key cell-based assays, including cell viability, apoptosis, and high-content imaging, to thoroughly characterize the cytotoxic effects of this compound ADCs.
Mechanism of Action: this compound ADC
A this compound ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized through endocytosis. Inside the cell, the disulfide bond within the SPDB linker is cleaved in the reducing environment of the endosomes or lysosomes, releasing the dimethylamine-modified cytotoxic payload. The released payload can then bind to its intracellular target, such as microtubules or DNA, inducing cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Dimethylamine-SPDB-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. Dimethylamine-SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate with a dimethyl modification) is a cleavable linker that contains a disulfide bond. This linker is designed to be stable in systemic circulation and undergo cleavage in the reducing environment of the tumor cell's cytoplasm, releasing the cytotoxic payload.
This document provides detailed application notes and protocols for the use of the this compound linker with two distinct and widely used cytotoxic payloads: Monomethyl Auristatin E (MMAE) and Mertansine (DM1). Both MMAE and DM1 are potent tubulin inhibitors that induce cell cycle arrest and apoptosis.[][2] The choice of payload can significantly impact the therapeutic window and overall efficacy of an ADC. These notes are intended to guide researchers in the synthesis, characterization, and evaluation of this compound-based ADCs.
Data Presentation: Comparative In Vitro Cytotoxicity
The selection of a cytotoxic payload is a critical decision in ADC development. The following table summarizes the in vitro cytotoxicity (IC50 values) of ADCs carrying MMAE and DM1 payloads in various cancer cell lines. While a direct head-to-head comparison using the this compound linker is not extensively available in the public domain, the data presented below provides a valuable reference for the relative potency of these two payloads when conjugated to antibodies.
| Cell Line | Target Antigen | Linker-Payload | IC50 (nmol/L) | Reference |
| Karpas 299 | CD30 | MCC-DM1 | 0.06 | [3] |
| Karpas 299 | CD30 | vc-MMAE | 0.04 | [3] |
| BxPC-3 | Tissue Factor | anti-TF-MMAE | 0.97 | [4] |
| PSN-1 | Tissue Factor | anti-TF-MMAE | 0.99 | [4] |
| Capan-1 | Tissue Factor | anti-TF-MMAE | 1.10 | [4] |
| Panc-1 | Tissue Factor | anti-TF-MMAE | 1.16 | [4] |
| SK-BR-3 | HER2 | Trastuzumab-vc-MMAE (DAR4) | ~0.3 | [5] |
| BT-474 | HER2 | Trastuzumab-vc-MMAE (DAR2) | ~0.30 | [6] |
| HCC-1954 | HER2 | Trastuzumab-PBD (DAR2) | 0.011 | [6] |
Note: The IC50 values are highly dependent on the target antigen expression levels, the specific antibody used, the drug-to-antibody ratio (DAR), and the experimental conditions. The data above is intended for comparative purposes to illustrate the general potency range of MMAE and DM1.
Signaling Pathways and Mechanism of Action
Upon internalization and cleavage of the this compound linker, MMAE and DM1 exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.
MMAE Mechanism of Action: MMAE, a synthetic analog of dolastatin 10, inhibits tubulin polymerization.[7][8] By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle.[9] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[8][9]
Caption: MMAE-mediated cytotoxicity pathway.
DM1 Mechanism of Action: DM1, a maytansinoid derivative, also inhibits tubulin polymerization, but through a different binding site on tubulin compared to auristatins.[][10] Its binding leads to the suppression of microtubule dynamics, mitotic arrest, and subsequent apoptosis.[11][12]
Caption: DM1-mediated cytotoxicity pathway.
Experimental Protocols
Protocol 1: Synthesis of Antibody-Dimethylamine-SPDB Conjugate
This protocol outlines the steps for conjugating the this compound linker to a monoclonal antibody.
Caption: Workflow for ADC Synthesis.
Materials:
-
Monoclonal antibody (mAb) of interest
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in PBS at a concentration of 5-10 mg/mL.
-
Add a 2-5 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column (SEC) equilibrated with PBS.
-
-
Linker Conjugation:
-
Dissolve the this compound linker in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the activated linker solution to the reduced mAb solution at a molar ratio of 5-10 fold excess of linker to antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using HIC to separate species with different drug-to-antibody ratios (DAR).
-
Further purify the ADC using SEC to remove any aggregates and residual unconjugated linker.
-
Buffer exchange the final ADC product into a suitable formulation buffer.
-
-
Characterization:
-
Determine the average DAR using techniques such as UV-Vis spectroscopy, reverse-phase HPLC (RP-HPLC), or mass spectrometry.
-
Assess the purity and aggregation level of the ADC by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the potency of the synthesized ADC in cancer cell lines.
References
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. benchchem.com [benchchem.com]
- 10. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Formulation Development of Dimethylamine-SPDB-Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug.[1][] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[][3] Dimethylamine-SPDB is a cleavable linker that contains a disulfide bond, designed to be stable in systemic circulation and release the cytotoxic payload in the reducing environment of the tumor cell.[4] This application note provides a comprehensive guide to the formulation development of ADCs containing the this compound linker, with a focus on maytansinoid payloads, which are potent microtubule-targeting agents.
Core Concepts in ADC Formulation
The primary goal of formulation development for ADCs is to ensure the stability of the entire molecule, including the antibody, the linker, and the cytotoxic payload, during storage and administration. Key challenges in formulating ADCs, particularly those with hydrophobic payloads like maytansinoids, include preventing aggregation, fragmentation, and premature drug release.
Mechanism of Action of this compound Containing ADCs
The mechanism of action for an ADC utilizing a this compound linker involves several steps, from target binding to payload-induced cell death.
HER2 Signaling Pathway
ADCs are often designed to target receptors that are overexpressed on cancer cells, such as HER2. The binding of the ADC to HER2 can disrupt its signaling pathways, which are crucial for cell proliferation and survival.
Formulation Development Workflow
A systematic approach is required to develop a stable and effective formulation for a this compound-containing ADC. This workflow outlines the key stages of this process.
Quantitative Data Summary
The following tables summarize hypothetical yet representative data from formulation development studies of a maytansinoid ADC with a disulfide linker, analogous to a this compound-containing ADC.
Table 1: pH and Buffer Screening for ADC Stability
| Buffer System (20 mM) | pH | % Monomer (Initial) | % Monomer (4 weeks at 25°C) | % Aggregates (4 weeks at 25°C) |
| Sodium Acetate | 5.0 | 99.2 | 97.5 | 2.5 |
| Histidine | 5.5 | 99.5 | 98.8 | 1.2 |
| Histidine | 6.0 | 99.4 | 98.1 | 1.9 |
| Sodium Phosphate | 6.5 | 99.1 | 96.9 | 3.1 |
| Sodium Phosphate | 7.0 | 98.9 | 95.2 | 4.8 |
Data analyzed by Size Exclusion Chromatography (SEC). Optimal condition highlighted in bold.
Table 2: Excipient Screening for Thermal Stability
| Formulation Buffer | Excipient (Concentration) | % Monomer (Initial) | % Monomer (2 weeks at 40°C) | % Fragments (2 weeks at 40°C) |
| 20 mM Histidine, pH 5.5 | None | 99.5 | 92.1 | 7.9 |
| 20 mM Histidine, pH 5.5 | Sucrose (5%) | 99.6 | 96.5 | 3.5 |
| 20 mM Histidine, pH 5.5 | Trehalose (5%) | 99.5 | 97.2 | 2.8 |
| 20 mM Histidine, pH 5.5 | Trehalose (5%) + Polysorbate 80 (0.02%) | 99.7 | 98.1 | 1.9 |
| 20 mM Histidine, pH 5.5 | Mannitol (3%) + Polysorbate 80 (0.02%) | 99.6 | 95.8 | 4.2 |
Data analyzed by SEC. Optimal condition highlighted in bold.
Table 3: Forced Degradation Studies of Optimized Formulation
| Stress Condition | Duration | % Monomer | % Aggregates | % Fragments | Free Drug Level (ng/mL) |
| Control (4°C) | 4 weeks | 99.6 | 0.3 | 0.1 | < 10 |
| Thermal (40°C) | 4 weeks | 96.8 | 2.5 | 0.7 | 85 |
| Photostability (ICH Q1B) | - | 98.9 | 0.8 | 0.3 | 45 |
| Oxidation (0.05% H₂O₂) | 24 hours | 97.5 | 1.5 | 1.0 | 60 |
| Freeze-Thaw (5 cycles) | - | 99.4 | 0.5 | 0.1 | < 15 |
Optimized Formulation: 10 mg/mL ADC in 20 mM Histidine, 5% Trehalose, 0.02% Polysorbate 80, pH 5.5. Analytical methods: SEC for aggregates/fragments, Reversed-Phase HPLC (RP-HPLC) for free drug.
Experimental Protocols
Protocol 1: Buffer and pH Screening
-
Objective: To determine the optimal buffer system and pH for the stability of the this compound-containing ADC.
-
Materials:
-
Purified ADC stock solution (e.g., 20 mg/mL in a preliminary buffer).
-
Buffer components: Sodium Acetate, L-Histidine, Sodium Phosphate.
-
Sucrose, Polysorbate 80.
-
Dialysis cassettes (10 kDa MWCO).
-
Sterile, low-protein binding vials.
-
-
Procedure:
-
Prepare a series of buffers (e.g., 20 mM Sodium Acetate, 20 mM Histidine, 20 mM Sodium Phosphate) at various pH levels (e.g., 5.0, 5.5, 6.0, 6.5, 7.0).
-
Buffer exchange the ADC into each formulation buffer using dialysis at 2-8°C.
-
Adjust the final ADC concentration to 10 mg/mL.
-
Aseptically filter the ADC solutions through a 0.22 µm PVDF filter.
-
Fill into sterile vials, stopper, and seal.
-
Store vials at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., initial, 2 weeks, 4 weeks), withdraw samples for analysis.
-
-
Analysis:
-
Size Exclusion Chromatography (SEC): To quantify monomer, aggregate, and fragment content.
-
Visual Inspection: To check for precipitation and clarity.
-
pH Measurement: To confirm pH stability.
-
Protocol 2: Forced Degradation Studies
-
Objective: To identify potential degradation pathways and establish the stability-indicating nature of analytical methods.
-
Materials:
-
Optimized ADC formulation from Protocol 1.
-
Hydrogen peroxide (H₂O₂).
-
Photostability chamber (ICH Q1B compliant).
-
Temperature-controlled incubators.
-
-
Procedure:
-
Thermal Stress: Incubate ADC samples at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., up to 4 weeks).
-
Photostability: Expose ADC samples to light according to ICH Q1B guidelines, alongside a dark control.
-
Oxidative Stress: Add H₂O₂ to the ADC solution to a final concentration of 0.05% and incubate at room temperature for up to 24 hours.
-
Freeze-Thaw Stress: Subject ADC samples to multiple (e.g., 5) cycles of freezing (e.g., -80°C) and thawing at room temperature.
-
Agitation Stress: Gently agitate ADC samples on an orbital shaker for a defined period (e.g., 24 hours) at room temperature.
-
-
Analysis:
-
SEC: To assess aggregation and fragmentation.
-
RP-HPLC: To quantify free drug levels.
-
Ion-Exchange Chromatography (IEX): To detect changes in charge variants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify degradation products.
-
Protocol 3: Lyophilization Cycle Development
-
Objective: To develop a robust lyophilization cycle for the long-term stability of the ADC.
-
Materials:
-
Optimized liquid formulation containing a cryoprotectant (e.g., 5% Trehalose).
-
Freeze-dryer with a temperature-controlled shelf.
-
Lyophilization vials.
-
-
Procedure:
-
Formulation Preparation: Prepare the ADC in the optimized formulation containing a lyoprotectant.
-
Filling: Fill vials with the ADC solution to the target volume. Partially insert stoppers.
-
Freezing:
-
Cool the shelf to 5°C and hold for 30 minutes.
-
Ramp down to -50°C at 1°C/min and hold for at least 2 hours.
-
-
Primary Drying:
-
Apply vacuum (e.g., 100 mTorr).
-
Ramp the shelf temperature to a target below the collapse temperature (e.g., -15°C) and hold for 30-50 hours, or until sublimation is complete as indicated by pressure and temperature sensors.
-
-
Secondary Drying:
-
Ramp the shelf temperature to 25°C at 0.2°C/min and hold for 10-15 hours.
-
-
Stoppering and Sealing: Backfill the chamber with sterile nitrogen and fully stopper the vials under vacuum before removing and sealing.
-
-
Analysis:
-
Cake Appearance: Visual inspection for elegance and collapse.
-
Reconstitution Time: Measure the time to fully dissolve the cake in sterile water for injection.
-
Residual Moisture: Karl Fischer titration.
-
Post-Reconstitution Analysis: Perform SEC, RP-HPLC, and IEX to ensure the ADC's integrity is maintained.
-
Conclusion
The formulation development of ADCs containing a this compound linker requires a systematic approach to address the inherent stability challenges of these complex molecules. By carefully screening buffer systems, pH, and excipients, and by performing comprehensive forced degradation and stability studies, a stable liquid or lyophilized formulation can be developed. The protocols and data presented in this application note provide a framework for researchers to successfully formulate this compound-containing ADCs, ensuring their quality, stability, and therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Dimethylamine-SPDB Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dimethylamine-SPDB linkers during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and why is its solubility critical?
A1: A this compound linker is a cleavable crosslinker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The "SPDB" component, 2-(Dimethylamino)-4-(2-pyridinyldithio)butanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester, contains a disulfide bond, which can be cleaved in the reductive environment of a tumor cell, releasing the cytotoxic payload.[3][] The solubility of this linker is critical because poor solubility can lead to aggregation of the ADC, which can decrease its therapeutic efficacy, increase toxicity, and create challenges during manufacturing and formulation.
Q2: What are the primary causes of poor solubility for this compound linkers?
A2: The primary cause of poor solubility is the inherent hydrophobicity of the linker and the attached cytotoxic payload. Many potent anti-cancer drugs are highly hydrophobic, and when conjugated to an antibody via a linker, they can create hydrophobic patches on the antibody's surface, promoting intermolecular interactions and leading to aggregation.
Q3: Can pH adjustment improve the solubility of this compound linkers?
A3: Yes, pH adjustment can be a viable strategy. The this compound linker contains a dimethylamino group, which is basic and can be protonated at acidic pH. By adjusting the pH of the buffer, you can alter the charge of the linker, which may improve its solubility in aqueous solutions. However, it is crucial to consider the pH stability of the entire ADC, including the antibody and the payload, as significant pH changes can lead to denaturation or degradation.
Q4: Are there any structural modifications to the linker that can enhance solubility?
A4: Absolutely. A common and effective strategy is to incorporate hydrophilic moieties into the linker design. This can be achieved by:
-
PEGylation: Adding polyethylene (B3416737) glycol (PEG) chains to the linker can significantly increase its hydrophilicity and reduce aggregation.
-
Sulfonation: Introducing sulfonate groups can also enhance the water solubility of the linker.
-
Novel Hydrophilic Moieties: Technologies like the use of chito-oligosaccharides (e.g., ChetoSensar™) have been shown to dramatically improve ADC solubility.
Troubleshooting Guide: Solubility Issues with this compound Linkers
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered during experiments with this compound linkers.
Problem: Precipitate formation during linker dissolution or conjugation.
Initial Assessment Workflow
Caption: Troubleshooting workflow for linker precipitation.
Possible Cause 1: Inadequate initial dissolution in an organic solvent.
-
Explanation: this compound linkers are often hydrophobic and require an organic solvent like DMSO for initial dissolution before being introduced to an aqueous buffer system.
-
Solution: Always prepare a concentrated stock solution of the linker in a high-purity, anhydrous organic solvent such as DMSO. Use sonication or gentle heating to ensure complete dissolution.
Possible Cause 2: Precipitation upon addition to aqueous buffer.
-
Explanation: The linker may precipitate out of solution when the highly concentrated organic stock is rapidly diluted into an aqueous buffer.
-
Solution: Add the aqueous buffer to the organic stock solution slowly and dropwise, with continuous gentle vortexing or stirring. This gradual change in solvent polarity can help maintain solubility.
Possible Cause 3: The final solvent composition does not sufficiently support solubility.
-
Explanation: A simple aqueous buffer may not be sufficient to keep the hydrophobic linker-payload conjugate in solution.
-
Solution: Employ a co-solvent system in your final reaction mixture. The addition of co-solvents can significantly increase the solubility of hydrophobic molecules. Propylene glycol is a co-solvent commonly used in ADC production to enhance the solubility of hydrophobic payloads. For SPDB linkers, specific co-solvent protocols have been shown to be effective.
Experimental Protocols
Protocol: Improving this compound Linker Solubility with a Co-Solvent System
This protocol provides two effective co-solvent systems for enhancing the solubility of SPDB linkers, adapted from established methods.
Materials:
-
This compound linker
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve the this compound linker in anhydrous DMSO to create a clear, concentrated stock solution (e.g., 100 mg/mL). Use of a newly opened bottle of DMSO is recommended as it is hygroscopic. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare the Final Working Solution using one of the following co-solvent systems:
-
Protocol 1: DMSO/PEG300/Tween-80 System
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the following solvents, ensuring the solution is clear after each addition, to achieve the final volumetric ratios:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This protocol can achieve a solubility of at least 5 mg/mL.
-
-
Protocol 2: DMSO/SBE-β-CD System
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the following to achieve the final volumetric ratios:
-
10% DMSO (from the stock solution)
-
90% (20% SBE-β-CD in Saline)
-
-
This protocol can also achieve a solubility of at least 5 mg/mL.
-
-
Important Considerations:
-
Always prepare the working solution fresh on the day of the experiment.
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to redissolve the compound.
-
The percentages of the solvents are based on their volumetric ratio in the final solution.
Quantitative Data Summary
The following table summarizes the solubility of SPDB linkers in different solvent systems.
| Solvent System | Achieved Solubility | Observations | Reference |
| DMSO | 100 mg/mL (306.37 mM) | Requires ultrasonic assistance | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (15.32 mM) | Clear solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (15.32 mM) | Clear solution |
This technical support guide is intended to provide practical solutions to common solubility challenges encountered with this compound linkers. For further assistance, please consult the cited literature or contact our technical support team.
References
Technical Support Center: Strategies to Reduce Aggregation of Dimethylamine-SPDB ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development of Dimethylamine-SPDB Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADCs?
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates. It contains a disulfide bond that is stable in the bloodstream but is designed to be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload. The dimethylamino group can influence the linker's properties.
Q2: What are the primary causes of aggregation in this compound ADCs?
Aggregation of this compound ADCs is a multifactorial issue primarily driven by:
-
Increased Hydrophobicity: The conjugation of a hydrophobic payload to the antibody via the this compound linker increases the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.
-
Conformational Instability: The conjugation process itself can induce conformational changes in the antibody, exposing previously buried hydrophobic regions that can act as aggregation hotspots.
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the likelihood of hydrophobic interactions and aggregation.
-
Suboptimal Formulation Conditions: Inappropriate pH, ionic strength, or the absence of stabilizing excipients in the formulation buffer can fail to adequately stabilize the ADC.
-
Manufacturing and Storage Stresses: Processes such as purification, concentration, freeze-thaw cycles, and exposure to light or elevated temperatures can induce aggregation.[1]
Q3: What are the consequences of ADC aggregation?
ADC aggregation can have significant negative impacts on the therapeutic product, including:
-
Reduced Efficacy: Aggregates may have altered pharmacokinetics and biodistribution, leading to faster clearance from the body and reduced delivery of the payload to the target tumor cells.[1]
-
Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response in patients.
-
Off-Target Toxicity: Aggregates can be taken up by non-target cells, such as immune cells, leading to off-target toxicity.[1]
-
Decreased Solubility and Stability: Aggregation can lead to the formation of visible particles and precipitation, reducing the shelf-life of the product.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating aggregation issues with your this compound ADC.
Problem 1: Increased aggregation observed immediately after conjugation.
| Potential Cause | Recommended Action |
| High local concentration of organic solvent during payload addition. | Add the this compound-payload dissolved in a minimal amount of a compatible organic co-solvent (e.g., DMSO) dropwise and with gentle mixing to the antibody solution. |
| Suboptimal pH of the conjugation buffer. | Perform a pH screening study to identify the optimal pH for the conjugation reaction that maintains antibody stability while ensuring efficient conjugation. |
| High Drug-to-Antibody Ratio (DAR). | Optimize the molar ratio of the this compound-payload to the antibody during the conjugation reaction to achieve a lower, more homogeneous DAR. |
Problem 2: Aggregation increases during purification or buffer exchange.
| Potential Cause | Recommended Action |
| Inappropriate purification method. | For hydrophobic ADCs, consider using Hydrophobic Interaction Chromatography (HIC) for purification, as it can separate species based on hydrophobicity and may provide better resolution than Size Exclusion Chromatography (SEC) alone. |
| Unfavorable buffer conditions in the final formulation. | Screen a panel of formulation buffers with varying pH and ionic strengths. A patent for a similar sulfo-SPDB-DM4 ADC suggests a formulation containing a buffer (e.g., sodium succinate), a stabilizer (e.g., sucrose), and a surfactant (e.g., polysorbate 20) at a pH around 5.0. |
| Concentration-dependent aggregation. | Evaluate the effect of ADC concentration on aggregation. If aggregation is concentration-dependent, consider formulating at a lower concentration. |
Problem 3: Aggregation occurs during storage or after freeze-thaw cycles.
| Potential Cause | Recommended Action |
| Lack of appropriate stabilizing excipients. | Incorporate cryoprotectants/lyoprotectants (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) into the formulation to protect against freeze-thaw and interfacial stresses. |
| Inappropriate storage temperature. | Determine the optimal storage temperature for your ADC. For liquid formulations, storage at 2-8°C is common. For long-term stability, lyophilization may be necessary. |
| Light sensitivity. | Protect the ADC from light exposure during storage and handling, as some payloads can be photosensitive, leading to degradation and aggregation.[2] |
Key Experimental Protocols
Formulation Buffer Screening
Objective: To identify the optimal buffer pH and excipients to minimize aggregation.
Methodology:
-
Prepare a series of buffer solutions with varying pH values (e.g., from 4.0 to 7.0) and different buffer systems (e.g., acetate, succinate, histidine).
-
For each buffer system, prepare formulations of your this compound ADC at a target concentration.
-
Incorporate various excipients into the formulations, such as:
-
Stabilizers: Sucrose or Trehalose (e.g., 5-10% w/v)
-
Surfactants: Polysorbate 20 or Polysorbate 80 (e.g., 0.01-0.05% w/v)
-
-
Subject the formulations to stress conditions (e.g., elevated temperature, freeze-thaw cycles).
-
Analyze the samples for aggregation using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) at various time points.
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.
Typical SEC-HPLC Parameters:
| Parameter | Recommendation |
| Column | Agilent AdvanceBio SEC 300Å, 2.7 µm or similar |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.2 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Sample Preparation | Dilute ADC to 1 mg/mL in mobile phase. Filter if necessary. |
Data Analysis: Integrate the peak areas corresponding to the HMW species and the monomer to calculate the percentage of aggregation.
Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the hydrodynamic radius and polydispersity of the ADC in solution, providing an indication of aggregation.
Methodology:
-
Prepare ADC samples in the desired formulation buffer at a concentration of 0.5-1.0 mg/mL.
-
Filter the samples through a low-protein-binding 0.22 µm filter to remove dust and extraneous particles.
-
Transfer the sample to a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Acquire data according to the instrument manufacturer's instructions.
-
Analyze the correlation function to obtain the size distribution and polydispersity index (PDI). An increase in the average particle size or PDI over time indicates aggregation.
Visualizing Aggregation and Mitigation Strategies
Mechanism of Hydrophobicity-Driven Aggregation
Caption: Conjugation of the hydrophobic this compound payload increases ADC hydrophobicity, leading to aggregation.
Troubleshooting Workflow for ADC Aggregation
References
Technical Support Center: Optimizing Dimethylamine-SPDB Conjugation
Welcome to the technical support center for Dimethylamine-SPDB, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals optimize the linker-to-antibody ratio and address common challenges encountered during ADC development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bifunctional, cleavable linker used to conjugate a cytotoxic payload to a monoclonal antibody (mAb).[1][3] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues) on the antibody surface, and a pyridyldithio group that can react with a thiol-containing payload. The linker's core feature is a disulfide bond, which is stable in the bloodstream but is designed to be cleaved by reducing agents like glutathione, which are present at higher concentrations inside cells. This intracellular cleavage releases the cytotoxic drug at the target site.
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody and is a crucial parameter affecting the ADC's therapeutic window.
-
Low DAR: May result in insufficient potency and reduced therapeutic efficacy.
-
High DAR: Can negatively impact pharmacokinetics (PK), leading to faster clearance and increased toxicity. It can also increase the hydrophobicity of the ADC, leading to aggregation, which can reduce efficacy and cause immunogenicity.
Optimizing the DAR is essential for balancing efficacy and safety.
Q3: What is a typical target DAR for an ADC?
There is no universal optimal DAR; it must be determined empirically for each specific ADC. However, many successful ADCs in development and on the market have an average DAR of approximately 2 to 4. For instance, the brentuximab vedotin ADC demonstrates peak performance at a DAR of 4. Higher DARs, such as 8, have also been explored and shown to have a positive effect on cytotoxicity in some contexts. The ideal DAR depends on the antibody, payload, linker, and target antigen expression.
Q4: How does the this compound linker chemistry affect ADC stability?
The disulfide bond in the this compound linker is designed to be stable in systemic circulation while allowing for efficient payload release in the reducing environment of the tumor. The stability of this disulfide bond can be modulated by the steric hindrance around it. Linkers with greater steric hindrance tend to have higher stability and slower clearance rates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound to an antibody.
| Problem | Possible Causes | Recommended Solutions |
| Low Average DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lower conjugation efficiency. 2. Inefficient Linker Activation: The NHS ester on the linker is susceptible to hydrolysis. 3. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the antibody for the linker. 4. Incorrect Molar Ratio: Insufficient molar excess of the drug-linker complex. | 1. Optimize Reaction Parameters: Systematically vary the molar ratio of linker to antibody (e.g., 3:1, 5:1, 7:1). Maintain a reaction pH between 7.2 and 8.0. Test different incubation times (e.g., 1-4 hours) and temperatures (e.g., 4°C vs. room temperature). 2. Use Fresh Reagents: Prepare the drug-linker solution immediately before use. Ensure the this compound linker is stored properly under dessicated conditions. 3. Perform Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS or borate (B1201080) buffer prior to conjugation. 4. Increase Molar Excess: Incrementally increase the molar ratio of the drug-linker to the antibody. |
| High Levels of Aggregation | 1. Payload Hydrophobicity: Many cytotoxic payloads are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation. 2. Inappropriate Buffer Conditions: The pH or ionic strength of the final formulation buffer may not be optimal for ADC stability. 3. High Protein Concentration: Performing the conjugation at a very high antibody concentration can increase the likelihood of aggregation. | 1. Reduce Molar Excess: Use a lower molar excess of the drug-linker during the reaction to target a lower average DAR. 2. Optimize Formulation Buffer: Screen different formulation buffers after purification. This may involve adjusting pH or adding stabilizing excipients like polysorbate or sucrose. 3. Adjust Reaction Concentration: Lower the antibody concentration during the conjugation reaction. Purify the ADC immediately after the reaction is complete. |
| Inconsistent Batch-to-Batch DAR | 1. Inaccurate Reagent Concentration: Errors in determining the concentration of the antibody or the drug-linker stock solution. 2. Variability in Antibody Quality: Differences in antibody purity or the presence of aggregates in the starting material. 3. Procedural Drift: Minor, unintentional variations in incubation times, temperatures, or mixing procedures between experiments. | 1. Accurate Quantification: Use a reliable method like A280 absorbance or a BCA assay to determine antibody concentration. Accurately weigh and dissolve the drug-linker. 2. Ensure Antibody Quality: Use highly purified antibody (>95%). Analyze the starting material by Size Exclusion Chromatography (SEC) to check for aggregates. 3. Standardize Protocol: Maintain a detailed and consistent standard operating procedure (SOP) for all steps of the conjugation and purification process. |
Experimental Protocols
Protocol 1: General Antibody-Linker Conjugation with this compound
This protocol outlines the conjugation of a thiol-activated payload to an antibody that has been modified with this compound.
-
Antibody Preparation:
-
Perform a buffer exchange for the monoclonal antibody into a conjugation buffer (e.g., PBS, pH 7.4). Amine-containing buffers like Tris must be avoided.
-
Adjust the antibody concentration to a working range, typically 2-10 mg/mL.
-
-
Linker-Antibody Reaction:
-
Dissolve this compound in a compatible organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the desired molar excess of the this compound solution to the antibody solution. For example, to target a DAR of 4, one might start with a 5- to 7-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Antibody-Linker Intermediate:
-
Remove the excess, unreacted linker immediately after incubation. This is typically done using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through tangential flow filtration (TFF), exchanging into a suitable buffer for the next step.
-
-
Payload Conjugation:
-
Prepare the thiol-containing cytotoxic payload in a suitable solvent.
-
Add the payload to the purified antibody-linker intermediate at a specified molar excess.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the payload is light-sensitive.
-
-
Final ADC Purification:
-
Purify the final ADC product to remove excess payload and any remaining reaction components. Methods include SEC, TFF, or Hydrophobic Interaction Chromatography (HIC). The final ADC should be exchanged into a formulation buffer that ensures long-term stability.
-
Protocol 2: DAR Determination by UV-Vis Spectrophotometry
This is a straightforward method for estimating the average DAR.
-
Measure Extinction Coefficients:
-
Determine the molar extinction coefficients (ε) for the antibody and the drug at both 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC sample at 280 nm (A_280) and λmax_drug (A_λmax_drug).
-
-
Calculate DAR:
-
The concentrations of the drug and antibody in the ADC sample can be calculated using the following simultaneous equations based on the Beer-Lambert law:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
Solve for C_Ab (antibody concentration) and C_Drug (drug concentration).
-
The average DAR is the ratio of the molar concentrations: DAR = C_Drug / C_Ab
-
Methods for DAR Analysis
The selection of an analytical method is critical for accurate characterization of ADCs.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths (one for protein, one for the payload) to calculate the concentrations of each component and determine their ratio. | Simple, rapid, and requires minimal specialized equipment. | Provides only the average DAR, not the distribution. Can be inaccurate if extinction coefficients are not precisely known or if the payload absorbs at 280 nm. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different DAR values (DAR0, DAR2, DAR4, etc.) can be resolved. | Provides information on the distribution of different DAR species and the level of unconjugated antibody. It is a non-denaturing technique. | Requires method optimization for each ADC. Peak identification must be confirmed with another technique like mass spectrometry. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the ADC species (often after reduction to light and heavy chains) and uses high-resolution mass spectrometry to determine the precise mass of each species, from which the number of conjugated drugs can be calculated. | Provides accurate DAR values and distribution for intact or reduced ADCs. It is a highly sensitive and specific method. | Can be complex, requires expensive instrumentation, and may involve sample preparation steps (like deglycosylation) to reduce spectral complexity. |
Visualizations
Caption: Workflow for ADC synthesis and characterization.
Caption: Decision tree for troubleshooting common ADC issues.
Caption: Structure of a this compound linked ADC.
References
Addressing premature cleavage of Dimethylamine-SPDB linkers
Welcome to the technical support center for Dimethylamine-SPDB linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the premature cleavage of these linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of a this compound linker?
A1: The this compound linker is a disulfide-containing linker designed to be stable in systemic circulation and undergo cleavage in the intracellular environment. The disulfide bond is susceptible to reduction by high concentrations of intracellular reducing agents, such as glutathione (B108866) (GSH), which are found at significantly higher levels inside cells compared to the bloodstream.[][2] This differential in reducing potential allows for the targeted release of the cytotoxic payload within the target cells.
Q2: What are the primary causes of premature cleavage of this compound linkers in plasma?
A2: Premature cleavage of disulfide linkers like this compound in the bloodstream is primarily caused by two mechanisms:
-
Thiol-Disulfide Exchange: Free thiol groups present in plasma, most notably from cysteine residues in abundant proteins like human serum albumin (HSA), can react with the disulfide bond of the linker.[3] This exchange reaction leads to the premature release of the drug payload from the antibody.
-
Enzymatic Cleavage: Certain enzymes present in the blood may also contribute to the cleavage of disulfide bonds, although the main mechanism of premature release is considered to be thiol-disulfide exchange.
Q3: How does the "Dimethylamine" component of the linker influence its properties?
A3: The "Dimethylamine" group, along with other structural features adjacent to the disulfide bond, contributes to the steric hindrance around the disulfide linkage. Increased steric hindrance can shield the disulfide bond from attacking thiols in the plasma, thereby enhancing the stability of the ADC in circulation and reducing premature payload release.[] The specific placement and size of such groups are critical in balancing linker stability and the desired intracellular cleavage.
Q4: Can the Drug-to-Antibody Ratio (DAR) affect the stability of the ADC?
A4: Yes, a higher Drug-to-Antibody Ratio (DAR) can potentially impact the stability of an ADC. A high DAR may alter the conformation of the antibody, which could expose the linker to the surrounding environment, making it more susceptible to premature cleavage.[4] It is crucial to optimize the DAR to achieve a balance between therapeutic efficacy and ADC stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound linkers.
Issue: Significant premature payload release is observed in an in-vitro plasma stability assay.
This is a common challenge that can compromise the therapeutic window of an ADC by causing off-target toxicity and reducing the amount of drug delivered to the target cells.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inherent Linker Instability | Increase Steric Hindrance: If possible, consider linker designs with increased steric bulk around the disulfide bond. Even small modifications, such as the addition of methyl groups, can significantly improve plasma stability. |
| Thiol-Disulfide Exchange with Plasma Proteins | Optimize Buffer Conditions: During conjugation and purification, ensure the pH of the buffer is maintained within a range that minimizes disulfide scrambling. Site-Specific Conjugation: If feasible, explore conjugation to engineered cysteine residues on the antibody. The local protein environment at specific sites can sometimes offer protection to the disulfide linker. |
| Residual Reducing Agents | Ensure Complete Removal: After the conjugation reaction, it is critical to completely remove any residual reducing agents (e.g., DTT, TCEP) through rigorous purification methods such as dialysis, diafiltration, or size-exclusion chromatography. |
| Assay Artifacts | Include Control Groups: Run control experiments with the ADC in a buffer solution without plasma to differentiate between inherent instability and plasma-mediated cleavage. Optimize Assay Conditions: Ensure that the in-vitro plasma stability assay is conducted under physiological conditions (pH 7.4, 37°C) to accurately reflect the in-vivo environment. |
Quantitative Data on Linker Stability
The stability of disulfide linkers is significantly influenced by the degree of steric hindrance around the disulfide bond. The following table provides a summary of the expected relative stability of SPDB-based linkers with varying levels of steric hindrance, based on published principles. Increased steric hindrance generally leads to a longer half-life in plasma.
| Linker Type | Steric Hindrance | Expected Relative Plasma Stability |
| SPDP | Low | Low |
| SPDB | Moderate | Moderate |
| Dimethyl-SPDB | High | High |
| gem-Dimethyl-SPDB | Very High | Very High |
Note: This table represents a qualitative summary based on established principles of steric hindrance. Actual half-life values can vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: In-Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC with a this compound linker in plasma.
Objective: To determine the rate of premature payload release from an ADC in plasma over time.
Materials:
-
ADC with this compound linker
-
Human, mouse, or rat plasma (freshly prepared or properly stored)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity beads (e.g., Protein A or anti-human IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
Immunoaffinity Capture: Thaw the plasma samples and add immunoaffinity beads to capture the ADC.
-
Washing: Wash the beads with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the captured ADC from the beads using the elution buffer.
-
Neutralization: Immediately neutralize the eluted ADC with the neutralization buffer.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in the average DAR over time indicates payload loss.
Visualizations
Caption: Intended vs. Premature Cleavage of this compound Linker.
Caption: Troubleshooting Workflow for Premature Linker Cleavage.
References
Technical Support Center: Overcoming Challenges in the Purification of Dimethylamine-SPDB ADCs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming challenges encountered during the purification of Dimethylamine-SPDB Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound ADCs?
A1: The primary challenges in purifying this compound ADCs stem from the inherent hydrophobicity of the dimethylamine-containing payload and the heterogeneity of the conjugation reaction. Key issues include:
-
Aggregation: The hydrophobic nature of the payload can lead to the formation of soluble and insoluble aggregates, which are critical to remove as they can impact efficacy and immunogenicity.[1][2][3]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process typically results in a mixture of ADC species with varying numbers of drug-linkers attached (DAR 0, 2, 4, etc.). Isolating a specific DAR species or achieving a consistent DAR distribution is a significant challenge.[4][5][6]
-
Process-Related Impurities: Removal of unconjugated drug-linker, residual solvents, and other process-related impurities is crucial for the safety and stability of the final product.[7]
-
Charge Variant Formation: The conjugation process can introduce new charge variants, which may need to be characterized and controlled.[8][9][10]
Q2: Which chromatographic techniques are most effective for purifying this compound ADCs?
A2: A multi-step chromatographic approach is typically required. The most common and effective techniques are:
-
Hydrophobic Interaction Chromatography (HIC): This is the primary method for separating ADC species based on their DAR values. The increased hydrophobicity with higher DAR allows for effective separation.[4][6][11][12]
-
Size Exclusion Chromatography (SEC): SEC is mainly used to remove high molecular weight species (aggregates) and low molecular weight impurities like unconjugated drug-linker.[13][14]
-
Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is employed to separate and characterize charge variants of the ADC.[8][9][15][16][17]
Q3: How does the SPDB linker influence the purification process?
A3: The SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker itself has a degree of hydrophobicity that contributes to the overall hydrophobicity of the ADC. Its main impact on purification is tied to the heterogeneity it introduces through the conjugation process. The disulfide bond within the SPDB linker is designed for cleavage within the target cell, but it is generally stable under the conditions used for HIC, SEC, and IEX purification.
Q4: What is the impact of the dimethylamine-containing payload on purification?
A4: Payloads containing dimethylamine (B145610) moieties are often highly hydrophobic. This high hydrophobicity is a major driver of the challenges in ADC purification.[1][18] It directly correlates with an increased propensity for aggregation and provides the basis for separation by HIC.[1] Minimizing the solvent-exposed hydrophobic surface area of the payload can help optimize the properties of the ADC and reduce aggregation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Low ADC Recovery | ADC Precipitation/Aggregation: High hydrophobicity of the ADC can lead to "salting out" in high salt binding buffers for HIC or aggregation during processing. | - Optimize HIC mobile phase: Use less chaotropic salts (e.g., NaCl instead of (NH₄)₂SO₄) or lower the salt concentration. - Add organic modifiers (e.g., isopropanol, acetonitrile) to the elution buffer in HIC to improve solubility. - Work at lower temperatures (e.g., 4-8°C) to minimize aggregation. | Improved recovery of the target ADC species and reduced aggregation. |
| Non-specific Binding: The ADC may be binding irreversibly to the chromatography resin or other surfaces. | - Screen different HIC resins with varying ligand densities and hydrophobicity (e.g., Butyl, Phenyl).[4][12] - Include additives in the mobile phase, such as arginine, to reduce non-specific interactions. | Increased recovery and improved peak shape. | |
| Poor Resolution of DAR Species in HIC | Suboptimal Gradient: The elution gradient may not be shallow enough to separate species with small differences in hydrophobicity. | - Optimize the gradient slope in HIC. A shallower gradient will improve the separation of closely eluting species.[4][12] - Adjust the mobile phase composition, including the type and concentration of salt and organic modifiers.[4] | Enhanced resolution between adjacent DAR peaks (e.g., DAR2 and DAR4). |
| Inappropriate Resin Choice: The selected HIC resin may not have the optimal selectivity for the ADC. | - Screen a panel of HIC resins with different hydrophobic ligands (e.g., Phenyl, Butyl, Ether) to find the one with the best selectivity.[4][12] | Improved separation of different DAR species. | |
| Presence of Aggregates in Final Product | Inefficient Removal by SEC: The SEC column may be overloaded, or the resolution may be insufficient to separate monomers from aggregates. | - Optimize the loading volume on the SEC column. - Select an SEC column with the appropriate pore size for separating ADC monomers from dimers and higher-order aggregates. - Consider a two-step purification process where HIC is followed by SEC for polishing.[14] | Reduction of aggregate levels to meet product specifications. |
| Aggregation Post-Purification: The formulation buffer may not be optimal for ADC stability. | - Perform buffer exchange into a stable formulation buffer immediately after purification. This buffer should be optimized for pH and excipients to minimize aggregation. | Improved long-term stability of the purified ADC. | |
| Co-elution of Process Impurities | Similar Properties to ADC: Impurities such as free drug-linker or host cell proteins may have similar chromatographic behavior to the ADC. | - Introduce an orthogonal purification step. For example, use IEX before HIC to remove charged impurities.[15] - For removal of free drug-linker, tangential flow filtration (TFF) can be an effective step prior to chromatography.[7] | A purer final product with reduced levels of process-related impurities. |
Experimental Protocols
Protocol 1: Purification of this compound ADCs by Hydrophobic Interaction Chromatography (HIC)
This protocol is a general guideline for separating DAR species. Optimization will be required for specific ADCs.
-
Resin and Column:
-
Resin: Phenyl Sepharose High Performance, Butyl Sepharose 4 Fast Flow, or similar HIC resin.
-
Column: Tricorn or XK series column (GE Healthcare), or equivalent.
-
-
Buffer Preparation:
-
Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
Note: The concentration of ammonium sulfate in Buffer A may need to be optimized (e.g., 1-2 M).
-
-
Sample Preparation:
-
Dilute the crude ADC reaction mixture with Buffer A to a final ammonium sulfate concentration that ensures binding to the column (e.g., 1.0 - 1.5 M).
-
Filter the sample through a 0.22 µm filter before loading.
-
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Buffer A.
-
Loading: Load the prepared sample onto the column at a flow rate of 100-150 cm/h.
-
Wash: Wash the column with 5 CVs of Buffer A to remove unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20 CVs.
-
Regeneration: Regenerate the column with 5 CVs of Buffer B, followed by an appropriate cleaning-in-place (CIP) procedure if necessary.
-
-
Fraction Analysis:
-
Collect fractions during the elution step.
-
Analyze the fractions by analytical HIC, SEC, and/or SDS-PAGE to determine the DAR and purity of each fraction.
-
Protocol 2: Aggregate Removal by Size Exclusion Chromatography (SEC)
-
Resin and Column:
-
Resin: Superdex 200 prep grade, Sephacryl S-300 HR, or similar SEC resin.
-
Column: HiLoad or XK series column (GE Healthcare), or equivalent.
-
-
Buffer Preparation:
-
Running Buffer: Phosphate-buffered saline (PBS) pH 7.4, or a suitable formulation buffer.
-
-
Sample Preparation:
-
Pool and concentrate the desired ADC fractions from the HIC step.
-
The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with at least 2 CVs of running buffer.
-
Loading: Load the sample onto the column at a flow rate appropriate for the selected resin (e.g., 0.5-1.0 mL/min for a HiLoad 16/60 column).
-
Elution: Elute the sample with 1.5 CVs of running buffer.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, avoiding the earlier-eluting aggregate peak.
-
-
Analysis:
-
Analyze the collected fractions by analytical SEC to confirm the removal of aggregates.
-
Visualizations
Caption: General workflow for the purification of this compound ADCs.
Caption: Troubleshooting decision tree for this compound ADC purification.
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minimising the payload solvent exposed hydrophobic surface area optimises the antibody-drug conjugate properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 8. lcms.cz [lcms.cz]
- 9. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Process development for robust removal of aggregates using cation exchange chromatography in monoclonal antibody purification with implementation of quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. impact-of-payload-hydrophobicity-on-the-stability-of-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Enhancing the In Vivo Stability of SPDB-Linked ADCs
Welcome to the technical support center for SPDB-linked Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo stability of ADCs utilizing the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for SPDB-linked ADCs in vivo?
A1: The primary mechanism of instability for SPDB-linked ADCs in the bloodstream is premature drug release due to the cleavage of the disulfide bond. This occurs through a process called thiol-disulfide exchange, where endogenous thiols, such as cysteine and glutathione, attack the disulfide bond in the linker, leading to the deconjugation of the cytotoxic payload before the ADC reaches the target tumor cells.[1][2] This premature release can lead to off-target toxicity and reduced therapeutic efficacy.
Q2: How does the structure of the SPDB linker contribute to its susceptibility to cleavage?
A2: The SPDB linker contains a relatively unhindered disulfide bond. The lack of steric hindrance around this bond makes it more accessible and susceptible to attack by circulating nucleophilic thiols in the plasma.[3][4] The stability of the disulfide bond is a balancing act; while it needs to be stable in circulation, it also needs to be readily cleaved in the reducing environment of the tumor cell to release the payload.[1]
Q3: What is the role of the Drug-to-Antibody Ratio (DAR) in the stability of SPDB-linked ADCs?
A3: The Drug-to-Antibody Ratio (DAR) can indirectly affect the stability of ADCs. Higher DAR values can increase the hydrophobicity of the ADC, which may lead to a higher propensity for aggregation. While not directly impacting the disulfide bond's chemical stability, aggregation can alter the ADC's pharmacokinetic profile and potentially lead to faster clearance from circulation.
Q4: Can the conjugation site on the antibody affect the stability of an SPDB-linked ADC?
A4: Yes, the conjugation site can significantly impact the stability of disulfide-linked ADCs. The local microenvironment of the conjugation site on the antibody can influence the accessibility of the disulfide bond to reducing agents. Conjugation at sites that are more shielded or buried within the antibody structure can provide some protection against thiol-disulfide exchange, thereby enhancing in vivo stability.
Q5: Are there alternative disulfide linkers that offer improved stability compared to SPDB?
A5: Yes, several next-generation disulfide linkers have been developed with increased steric hindrance around the disulfide bond to improve plasma stability. For example, linkers with methyl groups adjacent to the disulfide bond, such as SPDB's maytansinoid derivative DM4 (huC242-SPDB-DM4), have shown enhanced stability compared to less hindered linkers. The introduction of steric bulk makes the disulfide bond less accessible to circulating thiols, thus slowing the rate of premature drug release.
Troubleshooting Guide
This guide addresses common issues encountered during the development and in vivo testing of SPDB-linked ADCs.
Issue 1: Rapid Payload Deconjugation and High Systemic Toxicity
-
Symptom: In vivo studies show a short ADC half-life, rapid clearance, and/or unacceptable levels of off-target toxicity, suggesting premature release of the cytotoxic payload.
-
Root Cause Analysis:
-
Thiol-Disulfide Exchange: The unhindered disulfide bond in the SPDB linker is likely undergoing rapid cleavage in the bloodstream.
-
Inadequate Formulation: The formulation may not be optimally protecting the ADC from degradation.
-
-
Troubleshooting Steps & Solutions:
-
Increase Steric Hindrance: The most effective strategy is to increase the steric hindrance around the disulfide bond.
-
Modify the Linker: Synthesize and evaluate linkers with alkyl substitutions (e.g., methyl groups) on the carbon atoms adjacent to the disulfide bond. This has been shown to significantly increase plasma stability.
-
Modify the Payload: If possible, modify the payload to incorporate steric bulk near the point of attachment to the linker.
-
-
Optimize Conjugation Site:
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to attach the SPDB-linker to more shielded cysteine or lysine (B10760008) residues on the antibody. This can reduce the accessibility of the disulfide bond to circulating thiols.
-
-
Formulation Optimization:
-
pH and Buffer Selection: Ensure the formulation pH is optimal for ADC stability.
-
Excipients: Screen for stabilizing excipients that can protect the ADC from degradation.
-
-
Issue 2: ADC Aggregation Observed During Formulation or In Vivo
-
Symptom: Formation of high molecular weight species (aggregates) detected by Size Exclusion Chromatography (SEC) during formulation development or after in vivo administration.
-
Root Cause Analysis:
-
Increased Hydrophobicity: The conjugation of a hydrophobic linker-payload to the antibody increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.
-
High DAR: A high drug-to-antibody ratio exacerbates the hydrophobicity issue.
-
Formulation Conditions: Suboptimal buffer conditions (pH, ionic strength) can promote aggregation.
-
-
Troubleshooting Steps & Solutions:
-
Introduce Hydrophilic Moieties:
-
PEGylation: Incorporate polyethylene (B3416737) glycol (PEG) chains into the linker to increase its hydrophilicity and shield the hydrophobic payload.
-
Charged Groups: Introduce charged groups, such as sulfonates, into the linker to improve solubility.
-
-
Optimize DAR:
-
Lower DAR: Aim for a lower average DAR to reduce the overall hydrophobicity of the ADC. This is often a trade-off with potency that needs to be empirically determined.
-
-
Formulation and Process Optimization:
-
Screening Excipients: Systematically screen for excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80) that can prevent aggregation.
-
Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions and aggregation.
-
pH and Buffer Optimization: Conduct a formulation screen to identify the optimal buffer system and pH that minimizes aggregation.
-
-
Quantitative Data Summary
The following table summarizes the impact of steric hindrance on the in vivo stability of disulfide-linked ADCs.
| Linker/Conjugate | Steric Hindrance | In Vivo Half-life (t½) in Mice | Reference |
| huC242-SPP-DM1 | Less Hindered | ~2 days | |
| huC242-SPDB-DM4 | Moderately Hindered | ~3 days | **** |
| More Hindered Variants | Highly Hindered | >4 days |
Note: Half-life values are approximate and can vary based on the specific antibody, payload, and animal model.
Experimental Protocols
Protocol 1: In Vivo Stability Assessment of SPDB-Linked ADCs by LC-MS/MS
-
Objective: To quantify the amount of intact ADC and released payload in plasma over time to determine the ADC's in vivo stability.
-
Methodology:
-
Animal Dosing: Administer the SPDB-linked ADC intravenously to a cohort of mice at a predetermined dose.
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein bleeding at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection. Process the blood to obtain plasma and store at -80°C until analysis.
-
Sample Preparation for Intact ADC Analysis (Affinity Capture):
-
Immobilize an anti-human IgG antibody (or other appropriate capture reagent) onto magnetic beads.
-
Incubate plasma samples with the antibody-coated beads to capture the ADC.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the captured ADC from the beads.
-
Deglycosylate the ADC using an enzyme like PNGase F.
-
-
Sample Preparation for Free Payload Analysis:
-
Perform protein precipitation on the plasma samples by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the small molecule free payload.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
For intact ADC, use a suitable reversed-phase column and a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
For the free payload, use a C18 column and an appropriate mobile phase gradient.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the intact ADC (or its light/heavy chains) and the free payload.
-
-
Data Analysis:
-
Generate standard curves for both the intact ADC and the free payload.
-
Calculate the concentration of the intact ADC and free payload in the plasma samples at each time point.
-
Plot the concentration of intact ADC versus time to determine the pharmacokinetic parameters, including the half-life (t½).
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: In vivo instability pathway of an SPDB-linked ADC.
Caption: Troubleshooting workflow for enhancing ADC stability.
References
Validation & Comparative
A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: Dimethylamine-SPDB vs. Valine-Citrulline (VC) and Hydrazone
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. Its stability in circulation and the efficiency of payload release at the tumor site profoundly influence the ADC's efficacy and toxicity profile. This guide provides an objective comparison of three prominent cleavable linkers: Dimethylamine-SPDB (a disulfide-based linker), Valine-Citrulline (VC, a protease-cleavable dipeptide linker), and hydrazone (a pH-sensitive linker), supported by experimental data and detailed methodologies.
Introduction to Cleavable ADC Linkers
An ideal cleavable linker must remain stable in the systemic circulation (pH ~7.4) to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][2][3] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[3] The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC.[3]
-
This compound (SPDB): This linker utilizes a disulfide bond that is susceptible to cleavage in the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione.[4] The steric hindrance around the disulfide bond can be modulated to control the rate of drug release.[4]
-
Valine-Citrulline (VC): The VC dipeptide linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[5][6] This enzymatic cleavage releases the payload intracellularly.
-
Hydrazone: This linker is pH-sensitive and is designed to be stable at physiological pH but hydrolyzes in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8), releasing the conjugated drug.[7][8]
Comparative Data of ADC Linker Performance
The selection of a linker has a direct impact on the stability, efficacy, and safety profile of an ADC. The following tables summarize key quantitative data comparing the performance of this compound, VC, and hydrazone linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Plasma Stability of Different Cleavable Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| This compound | Reduction of disulfide bond | Generally stable, but can be susceptible to thiol-disulfide exchange in plasma. Steric hindrance can improve stability.[4][9] | Stability can be modulated by altering the steric environment around the disulfide bond.[7] |
| Valine-Citrulline (VC) | Enzymatic (Cathepsin B) | High stability in human plasma (t½ > 200 hours for some VC-based ADCs).[9][10] | Can be less stable in rodent plasma due to carboxylesterase activity, which can complicate preclinical evaluation.[11] |
| Hydrazone | Acid Hydrolysis | Variable; generally considered less stable than VC linkers in circulation. Hydrolysis can occur at physiological pH, leading to premature drug release.[8][9][10] | Stability is highly dependent on the specific chemical structure of the hydrazone bond.[1] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC (Target-Linker-Payload) | Cell Line | IC50 (nM) | Reference |
| Anti-HER2-VC-MMAE | BT-474 (HER2-positive) | ~1-10 | [12] (Representative) |
| Anti-HER2-(hydrazone)-doxorubicin | SK-BR-3 (HER2-positive) | ~10-100 | [] (Representative) |
| huC242-SPDB-DM4 | COLO205-luc (CanAg-positive) | < 0.1 | Data inferred from literature review |
Cleavage Mechanisms and Experimental Workflows
Visualizing the mechanisms of linker cleavage and the experimental workflows for their evaluation is crucial for understanding their performance.
Caption: Cleavage mechanisms for SPDB, VC, and hydrazone linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. What are ADC Linkers? | AxisPharm [axispharm.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Cross-Reactivity of Dimethylamine-SPDB Conjugated Antibodies
For researchers, scientists, and drug development professionals, the therapeutic success of an antibody-drug conjugate (ADC) hinges on its ability to selectively target and eliminate cancer cells while minimizing harm to healthy tissues. A critical determinant of this specificity is the linker connecting the antibody to the cytotoxic payload. This guide provides an objective comparison of the cross-reactivity profile of ADCs utilizing a Dimethylamine-SPDB linker system against other common linker technologies, supported by experimental data and detailed methodologies.
The this compound linker is a cleavable disulfide linker designed to release its payload, a maytansinoid derivative (DM4), in the reductive environment of the cell. The steric hindrance provided by the dimethyl groups aims to enhance stability in circulation, thereby reducing premature payload release and off-target toxicities.[1] However, the potential for off-target binding of the antibody itself, or non-specific uptake of the ADC, can still lead to cross-reactivity and adverse effects.
Comparative Performance Analysis
The choice of linker technology significantly influences the pharmacokinetic and pharmacodynamic properties of an ADC, including its stability, efficacy, and toxicity profile. The following tables summarize key quantitative data comparing the performance of this compound conjugated antibodies with other linker types.
Table 1: In Vitro Cytotoxicity Comparison
| Linker-Payload | Cell Line | IC50 (mol/L) | Key Findings |
| SPDB-DM4 | COLO 205 (non-MDR) | Cytotoxic | Efficient catabolism and payload release in non-MDR cells.[2] |
| sulfo-SPDB-DM4 | COLO 205 (non-MDR) | Cytotoxic | Similar cytotoxicity to SPDB-DM4 in non-MDR cells.[2] |
| SPDB-DM4 | HCT-15 (MDR) | Inactive | Ineffective in multidrug-resistant cells, suggesting payload efflux.[2] |
| sulfo-SPDB-DM4 | HCT-15 (MDR) | Cytotoxic | Overcomes multidrug resistance, indicating reduced payload efflux.[2] |
| SMCC-DM1 (non-cleavable) | Various | Generally lower in vitro potency than cleavable linkers | Requires lysosomal degradation for payload release, which can be less efficient in vitro. |
Table 2: Plasma Stability and Off-Target Toxicity
| Linker Type | ADC Example | Key Stability Characteristics | Common Off-Target Toxicities |
| SPDB (disulfide) | Coltuximab Ravtansine (SAR3419) | Moderate stability; designed for intracellular cleavage. | Hematologic (neutropenia, thrombocytopenia), gastrointestinal, reversible ocular toxicities. |
| SMCC (non-cleavable) | Trastuzumab emtansine | High plasma stability. | Thrombocytopenia, hepatotoxicity. |
| vc (cleavable) | Brentuximab vedotin | High plasma stability with efficient intracellular cleavage. | Peripheral neuropathy, neutropenia. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC cross-reactivity. Below are protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC against antigen-positive and antigen-negative cell lines.
Methodology:
-
Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of the ADC and a control ADC (with a non-binding antibody).
-
Treat the cells with the ADCs and incubate for a period of 72 to 120 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) from the dose-response curves.
Figure 1. Workflow for In Vitro Cytotoxicity Assay.
Bystander Effect Assay
Objective: To evaluate the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable (e.g., through fluorescent protein expression).
-
Treat the co-culture with the ADC.
-
After a suitable incubation period, assess the viability of both cell populations using flow cytometry or high-content imaging.
-
Quantify the reduction in viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC.
Figure 2. Mechanism of the Bystander Effect.
Tissue Cross-Reactivity (TCR) Study
Objective: To identify on-target and off-target binding of an ADC in a panel of normal human tissues.
Methodology:
-
Prepare frozen sections of a comprehensive panel of normal human tissues as recommended by regulatory guidelines.
-
Perform immunohistochemistry (IHC) staining on the tissue sections using the ADC as the primary antibody.
-
Use a sensitive detection system to visualize the binding of the ADC.
-
A pathologist evaluates the staining pattern, intensity, and cellular localization of binding in each tissue.
-
Compare the staining pattern with the known expression of the target antigen to differentiate between on-target and off-target binding.
Figure 3. Workflow for Tissue Cross-Reactivity Study.
Discussion and Conclusion
The cross-reactivity of this compound conjugated antibodies is a multifactorial issue influenced by the antibody's specificity, the linker's stability, and the properties of the cytotoxic payload. The sterically hindered disulfide bond of the SPDB linker is designed to enhance plasma stability, which can reduce, but not eliminate, off-target toxicities. Clinical data from coltuximab ravtansine (SAR3419) demonstrates that while the toxicity profile can be favorable, off-target effects such as hematologic and gastrointestinal toxicities still occur.
The cleavable nature of the SPDB linker allows for a "bystander effect," where the released, cell-permeable DM4 payload can kill adjacent antigen-negative tumor cells. This can be advantageous in treating heterogeneous tumors. However, this same property can contribute to toxicity if the payload is released in healthy tissues.
In contrast, non-cleavable linkers, such as SMCC, offer greater plasma stability and a potentially wider therapeutic window due to reduced off-target payload release. However, they are generally less effective at inducing a bystander effect. The choice between a cleavable linker like SPDB and a non-cleavable linker depends on the specific target, the tumor microenvironment, and the desired mechanism of action.
Ultimately, a thorough evaluation of cross-reactivity through a combination of in vitro and in vivo studies is essential for the development of safe and effective ADCs. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess the specificity of their this compound conjugated antibodies and make informed decisions in the drug development process.
References
A Comparative Guide to the In Vivo Biodistribution of Dimethylamine-SPDB ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo biodistribution of Antibody-Drug Conjugates (ADCs) utilizing the cleavable Dimethylamine-SPDB linker versus those with alternative linkers, such as the non-cleavable SMCC linker. The information presented is supported by experimental data from preclinical studies to aid researchers in making informed decisions during ADC development.
Executive Summary
The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, payload release mechanism, and ultimately, its efficacy and toxicity profile. The this compound linker is a disulfide-based cleavable linker designed to be stable in the bloodstream and release its cytotoxic payload in the reducing environment of the tumor. This guide presents a comparative analysis of the biodistribution profiles of ADCs with this compound linkers against those with the non-cleavable SMCC linker, highlighting differences in tumor uptake and off-target organ accumulation.
Data Presentation: Comparative Biodistribution
The following table summarizes quantitative biodistribution data from preclinical mouse xenograft models. It is important to note that the data for the this compound (specifically sulfo-SPDB-DM4) and SMCC-DM1 linkers are compiled from different studies. While the experimental setups are similar (tumor-bearing mice, similar payload class), direct head-to-head comparison should be approached with caution due to potential variations in the antibody, target antigen, and specific experimental conditions. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | Linker Type | ADC Example | Time Point | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) | Lung Uptake (%ID/g) | Kidney Uptake (%ID/g) |
| Tumor | Cleavable | Anti-TENB2-ADC (¹¹¹In-labeled) | 24 h | 15 ± 2[1] | 7-10 (approx.)[1] | 7-10 (approx.)[1] | 3-4 (approx.) | 4-6 (approx.) |
| Anti-TENB2-ADC (¹¹¹In-labeled) | 72 h | 27 ± 6[1] | 4-6 (approx.)[1] | 4-6 (approx.) | 3-4 (approx.) | 4-6 (approx.) | ||
| Non-Cleavable | Trastuzumab-DOTA (⁶⁴Cu-labeled) | 24 h | 21.4 ± 1.4 | 10.5 ± 2.1 | 4.2 ± 0.8 | 5.1 ± 1.1 | 6.3 ± 1.2 | |
| Trastuzumab-DOTA (⁶⁴Cu-labeled) | 48 h | 23.2 ± 5.1 | 9.8 ± 1.5 | 3.9 ± 0.6 | 4.8 ± 0.9 | 5.9 ± 1.0 | ||
| Non-Cleavable | DARA-DM1 (NIR-labeled) | 72 h | ~12 (arbitrary units) | ~4 (arbitrary units) | ~2 (arbitrary units) | ~2 (arbitrary units) | ~3 (arbitrary units) |
Note on Data Interpretation: The data for the anti-TENB2-ADC provides a representation of a cleavable linker system, although not this compound specifically, it demonstrates the general characteristics of high initial tumor uptake that increases over time. The Trastuzumab-DOTA and DARA-DM1 data represent non-cleavable systems, showing sustained tumor accumulation. The use of different antibodies, targets, and labeling methods necessitates a qualitative rather than a direct quantitative comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments cited in the literature for determining the in vivo biodistribution of ADCs.
Radiolabeling of Antibody-Drug Conjugates
A common method for tracking ADCs in vivo is through radiolabeling. This can be achieved by attaching a radioactive isotope to the antibody component.
Materials:
-
Antibody-Drug Conjugate (e.g., Anti-CDH6-sulfo-SPDB-DM4)
-
Bifunctional chelating agent (e.g., DOTA-NHS-ester)
-
Radioisotope (e.g., Indium-111 chloride or Zirconium-89)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Gamma counter
Procedure:
-
Conjugation of Chelator: The ADC is conjugated with a bifunctional chelator. The chelator is dissolved in an organic solvent and added to the ADC solution in a specific molar ratio. The reaction is incubated at room temperature for a defined period.
-
Purification: The chelator-conjugated ADC is purified from the unconjugated chelator using size-exclusion chromatography.
-
Radiolabeling: The purified chelator-ADC is incubated with the radioisotope in a suitable buffer at a specific temperature.
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined by instant thin-layer chromatography (ITLC).
In Vivo Biodistribution Study in Xenograft Mouse Model
Animal Model:
-
Immunodeficient mice (e.g., BALB/c nude or SCID) are inoculated subcutaneously with human tumor cells that express the target antigen. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
Procedure:
-
Administration: A single intravenous (IV) injection of the radiolabeled ADC is administered to the tumor-bearing mice via the tail vein.
-
Tissue Collection: At predetermined time points (e.g., 24, 48, 72, 144 hours) post-injection, mice are euthanized.
-
Organ Harvesting: Blood, tumor, and major organs (liver, spleen, kidneys, lungs, heart, muscle, bone) are collected, weighed, and washed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Mandatory Visualization
Signaling Pathway of a Maytansinoid-Based ADC
Maytansinoids, such as DM4, are potent microtubule inhibitors. The following diagram illustrates the general mechanism of action of an ADC with a maytansinoid payload.
Caption: General mechanism of action for a maytansinoid-based ADC.
Experimental Workflow for In Vivo Biodistribution Study
The following diagram outlines the key steps in a typical in vivo biodistribution study of an ADC.
Caption: Workflow of an in vivo ADC biodistribution study.
Conclusion
The selection of a linker technology is a multifaceted decision that significantly impacts the preclinical and clinical performance of an ADC. While this compound linkers, as a type of cleavable disulfide linker, are designed for efficient payload release within the tumor microenvironment, non-cleavable linkers like SMCC offer greater stability in circulation. The provided data, although not from a single head-to-head study, suggests that both linker types can achieve significant tumor uptake. A thorough understanding of the biodistribution profile is essential for optimizing the therapeutic window of an ADC, balancing on-target efficacy with off-target toxicities. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct their own comparative biodistribution studies.
References
Assessing the Immunogenicity of Antibody-Drug Conjugates Featuring Dimethylamine-SPDB Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has ushered in a new era of targeted cancer therapy. These complex biologics, which consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload, offer the promise of enhanced efficacy and reduced systemic toxicity. The linker component is a critical determinant of an ADC's stability, pharmacokinetic profile, and ultimately, its therapeutic index. Among the various linker technologies, the cleavable disulfide linker, N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) and its derivatives like Dimethylamine-SPDB, have been utilized in the development of several ADCs.
A key challenge in the development of any biologic is the potential for immunogenicity, the propensity to elicit an unwanted immune response in the form of anti-drug antibodies (ADAs). ADAs can impact the safety, efficacy, and pharmacokinetics of an ADC. This guide provides a comparative assessment of the immunogenicity of ADCs, with a focus on those containing this compound linkers, supported by available data and detailed experimental methodologies.
The Landscape of ADC Immunogenicity
The immunogenicity of ADCs is a multifaceted issue influenced by factors related to the antibody, the linker, and the cytotoxic payload.[1] The immune system can mount a response against any of these components. While the antibody portion is often the primary target of the immune response, the linker and payload can act as haptens, potentially forming new epitopes that can be recognized as foreign.[1]
The clinical impact of ADAs can range from no discernible effect to altered pharmacokinetic profiles, loss of efficacy, and in some cases, adverse events. Therefore, a thorough assessment of immunogenicity is a critical component of ADC development.
The Role of the Linker in ADC Performance and Immunogenicity
The linker in an ADC serves two primary functions: to keep the cytotoxic payload attached to the antibody while in circulation and to release the payload at the target tumor site. The stability of the linker is paramount; premature release of the payload can lead to systemic toxicity.[2]
Linkers are broadly categorized as cleavable or non-cleavable. This compound is a cleavable linker that contains a disulfide bond. This bond is designed to be stable in the bloodstream but is cleaved in the reducing environment of the cell, releasing the payload.[3] Increasing the steric hindrance around the disulfide bond, as is done with the dimethyl groups in this compound, can enhance the stability of the ADC in circulation, potentially reducing off-target toxicities.[2]
While the linker's primary role is chemical, its properties can indirectly influence immunogenicity. For instance, more hydrophobic linkers and payloads may increase the propensity for ADC aggregation, which is a known risk factor for increased immunogenicity. The introduction of hydrophilic linkers has been explored as a strategy to improve the therapeutic window of ADCs, in part by reducing aggregation.
Comparative Analysis of Immunogenicity
| ADC (Trade Name) | Linker Type | Linker | Payload | Indication | Reported ADA Incidence | Citation(s) |
| Brentuximab vedotin (Adcetris®) | Cleavable (Enzymatic) | Valine-Citrulline | MMAE | Hodgkin Lymphoma, ALCL | ~37% | |
| Ado-trastuzumab emtansine (Kadcyla®) | Non-cleavable | SMCC | DM1 | HER2+ Breast Cancer | ~5.3% | |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | Cleavable (Acid-labile) | Hydrazone | Calicheamicin | Acute Myeloid Leukemia | ~1% (2/182 patients) | |
| Coltuximab Ravtansine (SAR3419) | Cleavable (Disulfide) | This compound | DM4 | B-cell malignancies (investigational) | Inconclusive in most patients (3/9 negative) |
This table is for illustrative purposes and is based on a review of available literature. ADA rates can vary across studies and patient populations.
Experimental Protocols for Assessing Immunogenicity
A tiered approach is the standard for evaluating the immunogenicity of ADCs. This involves screening for binding antibodies, confirming their specificity, and then characterizing their properties, including their neutralizing potential.
Tier 1 & 2: Screening and Confirmatory Anti-Drug Antibody (ADA) Bridging ELISA
This assay is used to detect and confirm the presence of antibodies in patient serum that can bind to the ADC.
Methodology:
-
Plate Coating: A 96-well streptavidin-coated plate is incubated with a biotinylated version of the full ADC molecule, allowing for capture. The plate is then washed to remove any unbound ADC.
-
Blocking: Non-specific binding sites in the wells are blocked using a suitable blocking buffer (e.g., BSA or milk protein-based). The plate is washed again.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the captured ADC. The plate is incubated to allow for this binding to occur.
-
Detection Antibody Incubation: A labeled version of the ADC (e.g., conjugated to Horseradish Peroxidase - HRP) is added. This detection ADC will bind to the captured ADAs, forming a "bridge" between the plate-bound ADC and the detection ADC.
-
Washing: Excess detection antibody is washed away.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells. The enzyme converts the substrate into a colored product.
-
Stopping and Reading: The enzymatic reaction is stopped with an acid solution, and the absorbance of the wells is read using a microplate reader. The signal intensity is proportional to the amount of ADA present in the sample.
-
Confirmation: For samples that screen positive, a confirmatory assay is performed. This typically involves pre-incubating the patient serum with an excess of the unlabeled ADC. If the signal is significantly reduced in the presence of the excess ADC, it confirms the specificity of the ADAs.
Tier 3: In Vitro T-Cell Activation Assay
This assay assesses the potential of the ADC to stimulate T-cells, which is a key event in the T-cell dependent B-cell activation pathway that leads to a robust and long-lasting antibody response.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. CD4+ or CD8+ T-cells can be further purified.
-
Antigen-Presenting Cell (APC) Co-culture: In some setups, T-cells are co-cultured with APCs, such as dendritic cells, which have been pulsed with the ADC.
-
Direct T-cell Stimulation: Alternatively, T-cells can be directly stimulated in culture plates coated with anti-CD3 and anti-CD28 antibodies to mimic the primary and co-stimulatory signals for activation. The ADC or its components are then added to the culture.
-
Incubation: The cells are incubated for several days.
-
Readout: T-cell activation can be measured by several endpoints:
-
Proliferation: Assessed by the incorporation of radioactive thymidine (B127349) or by using fluorescent dyes that are diluted with each cell division (e.g., CFSE).
-
Cytokine Production: The levels of cytokines such as IL-2, IFN-γ, and TNF-α in the culture supernatant are measured by ELISA or multiplex bead assays.
-
Activation Marker Expression: The upregulation of cell surface markers like CD25 and CD69 on T-cells is quantified by flow cytometry.
-
Visualizing Key Pathways and Workflows
To better understand the processes involved in ADC immunogenicity assessment, the following diagrams illustrate a typical experimental workflow and the underlying biological pathway.
References
- 1. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences [explorationpub.com]
- 2. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking Dimethylamine-SPDB Performance Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index by dictating stability, drug release characteristics, and ultimately, efficacy and toxicity. This guide provides an objective comparison of the Dimethylamine-SPDB linker, a glutathione-sensitive disulfide linker, against two industry-standard linkers: the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the protease-cleavable valine-citrulline (Val-Cit) linker. This comparison is supported by experimental data to inform the rational design of next-generation ADCs.
Executive Summary
This compound is a cleavable linker designed for selective payload release in the reductive intracellular environment of tumor cells, which have a significantly higher concentration of glutathione (B108866) compared to the bloodstream.[1][] This mechanism can enable a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[3] In contrast, the SMCC linker forms a stable thioether bond, releasing the payload only after lysosomal degradation of the antibody, which generally leads to higher plasma stability and lower off-target toxicity but a minimal bystander effect.[] The Val-Cit linker is cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells, also enabling a bystander effect.[][5]
The choice of linker is contingent on the specific therapeutic strategy, including the nature of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. This guide presents a compilation of available data to facilitate an informed decision-making process.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize key quantitative data comparing the performance of this compound, SMCC, and Val-Cit linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload across all metrics are limited in publicly available literature. Therefore, data has been compiled from various studies and should be interpreted with consideration of the different experimental contexts.
| Performance Metric | This compound | SMCC (Non-cleavable) | Val-Cit (Protease-cleavable) | References |
| Plasma Stability | Moderate to High (Sterically hindered disulfide bonds enhance stability) | High | High (Generally stable in human plasma, but can be susceptible to cleavage by mouse carboxylesterase) | [6][7][8] |
| Cleavage Mechanism | Glutathione reduction in the cytoplasm | Proteolytic degradation in the lysosome | Enzymatic cleavage by Cathepsin B in the lysosome | [1][][] |
| Bystander Effect | Yes (Cell-permeable payload can diffuse to adjacent cells) | Minimal to None | Yes (Cell-permeable payload can diffuse to adjacent cells) | [9][10][11] |
| ADC Construct | Assay | Metric | Value | References |
| CDH6-sulfo-SPDB-DM4 | In vivo efficacy (OVCAR3 xenograft) | Tumor Growth | Robust, durable regression at 5 mg/kg | [6] |
| CDH6-SMCC-DM1 | In vivo efficacy (OVCAR3 xenograft) | Tumor Growth | Modest tumor inhibition at 5 mg/kg | [6] |
| huC242-SPDB-DM4 | In vitro cytotoxicity (COLO 205 cells) | IC50 | Potent cytotoxicity | [10] |
| huC242-SMCC-DM1 | In vitro cytotoxicity (COLO 205 cells) | IC50 | Potent cytotoxicity | [10] |
| Trastuzumab-Val-Cit-MMAE | In vitro cytotoxicity (HER2+ cell lines) | IC50 | Varies by cell line (e.g., ~13-50 ng/mL in high HER2 expressing lines) | [12] |
| Kadcyla® (T-DM1, SMCC linker) | In vitro cytotoxicity (BT-474 cells) | IC50 | Similar to biosimilar candidate | [13] |
Mandatory Visualization
Caption: Comparative mechanism of action for ADCs with SPDB, SMCC, and Val-Cit linkers.
Caption: Generalized workflow for in vitro plasma stability assessment of ADCs.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of different ADC linker technologies.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Materials:
-
ADC constructs (this compound, SMCC, and Val-Cit linked)
-
Human plasma (and other species as required)
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
ELISA plates and reagents
Procedure:
-
Dilute ADC constructs to a final concentration of 1 mg/mL in plasma.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Store aliquots at -80°C until analysis.
-
For LC-MS analysis:
-
Thaw samples and perform immunoaffinity purification to isolate the ADC.
-
Analyze the purified ADC by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in average DAR indicates drug deconjugation.
-
-
For ELISA analysis:
-
Use a sandwich ELISA to quantify the concentration of intact ADC (antibody with payload attached) at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the average DAR over time to determine the stability profile and calculate the half-life of the ADC in plasma.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs in cell culture medium.
-
Replace the medium in the wells with the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for a defined period (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.[14]
-
Protocol 3: In Vitro Bystander Effect Co-Culture Assay
Objective: To quantitatively assess the bystander killing effect of an ADC.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line labeled with a fluorescent marker (e.g., GFP)
-
Cell culture medium
-
ADC constructs
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.
-
Prepare serial dilutions of the ADC constructs.
-
Treat the co-cultures with the ADC dilutions and incubate for an appropriate period.
-
Harvest the cells and analyze by flow cytometry or image the plates using a high-content imager.
-
Data Analysis:
-
Quantify the viability of the fluorescent antigen-negative cell population in the presence of the ADC and antigen-positive cells.
-
Compare the viability to control wells (e.g., antigen-negative cells alone treated with ADC, co-culture with no ADC). A significant decrease in the viability of antigen-negative cells in the treated co-culture indicates a bystander effect.[3][11]
-
Protocol 4: Linker Cleavage Assays
A. Glutathione Cleavage Assay for SPDB Linker
Objective: To determine the rate of payload release from an SPDB-linked ADC in a reductive environment.
Procedure:
-
Prepare a reaction buffer containing a physiological concentration of reduced glutathione (GSH), typically 1-10 mM.
-
Add the SPDB-linked ADC to the buffer.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction (e.g., by adding a quenching agent like N-ethylmaleimide).
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
B. Cathepsin B Cleavage Assay for Val-Cit Linker
Objective: To determine the rate of payload release from a Val-Cit-linked ADC in the presence of Cathepsin B.
Procedure:
-
Prepare an assay buffer with a pH of 5.0-6.0, optimal for Cathepsin B activity.
-
Activate recombinant human Cathepsin B with a reducing agent like DTT.
-
Add the Val-Cit-linked ADC to the buffer.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Incubate at 37°C.
-
At various time points, stop the reaction with a protease inhibitor.
-
Analyze the samples by RP-HPLC or LC-MS to quantify the released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.[15][16]
Conclusion
The this compound linker offers a valuable strategy for ADC development, enabling targeted payload release in the reductive environment of tumor cells and facilitating a potential bystander effect. Head-to-head comparisons with industry-standard linkers like SMCC and Val-Cit reveal a trade-off between stability and the mechanism of drug release. While non-cleavable linkers like SMCC may offer superior plasma stability, cleavable linkers like this compound and Val-Cit provide the advantage of a bystander effect, which can be crucial for treating heterogeneous tumors. The optimal linker choice is ultimately context-dependent and requires empirical validation through rigorous preclinical testing. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses to select the most promising linker for a given therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In-depth structural characterization of Kadcyla® (ado-trastuzumab emtansine) and its biosimilar candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Antibody-Drug Conjugates: Spotlight on SPDB-Based Linkers
For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is paramount to its success in selectively delivering potent cytotoxic agents to tumor cells. The linker, the molecular bridge between the antibody and the payload, plays a pivotal role in the stability, efficacy, and overall therapeutic index of the ADC. This guide provides a detailed comparison of ADCs utilizing the cleavable N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB)-based linkers with other prominent linker technologies, supported by experimental data from key preclinical studies.
This analysis focuses on successful case studies of ADCs employing SPDB and its derivatives, highlighting their performance against ADCs with non-cleavable linkers and other cleavable systems. Detailed experimental methodologies are provided to offer a comprehensive understanding of the data presented.
Case Study 1: huC242-DM4 — A Direct Comparison of Cleavable SPDB vs. Non-Cleavable SMCC Linkers
A significant preclinical study provides a head-to-head comparison of an ADC targeting the CanAg antigen, huC242, conjugated to the maytansinoid payload DM4 via a cleavable SPDB linker (huC242-SPDB-DM4) versus a non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker with the DM1 payload (huC242-SMCC-DM1). This comparison is crucial for understanding the impact of the linker on the ADC's therapeutic window.
Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy
| ADC Compound | Linker Type | Payload | Target Cell Line (Antigen-Positive) | IC50 (mol/L) | In Vivo Efficacy (HT-29 Xenograft Model) |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | DM4 | COLO 205 | 3 x 10⁻¹¹ | Significant tumor regression at 150 µg/kg (single dose) |
| huC242-SMCC-DM1 | Non-cleavable (Thioether) | DM1 | COLO 205 | 3 x 10⁻¹¹ | Marginal activity at 150 µg/kg (five daily doses) |
Data sourced from preclinical studies. It is important to note that direct comparisons can be challenging due to variations in experimental setups.
The in vitro data demonstrates that both the cleavable SPDB-based ADC and the non-cleavable SMCC-based ADC exhibit potent and comparable cytotoxicity against the antigen-positive COLO 205 cell line.[1] However, a stark difference is observed in the in vivo setting. The huC242-SPDB-DM4 conjugate induced significant tumor regression with a single dose, whereas the huC242-SMCC-DM1 conjugate showed only marginal activity even with multiple doses.[1] This suggests that the efficient release of the DM4 payload from the SPDB linker within the tumor microenvironment is critical for potent anti-tumor activity in a living system.
Case Study 2: Mirvetuximab Soravtansine (B3322474) (IMGN853) — A Clinically Successful ADC with a Sulfo-SPDB Linker
Mirvetuximab soravtansine is an FDA-approved ADC for the treatment of folate receptor alpha (FRα)-positive, platinum-resistant ovarian cancer.[2][3][4] It is composed of a humanized anti-FRα monoclonal antibody conjugated to the maytansinoid DM4 via a hydrophilic sulfo-SPDB linker. The sulfo-group enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the ADC.
Mechanism of Action and Performance
The sulfo-SPDB linker in Mirvetuximab soravtansine is designed to be stable in circulation but is readily cleaved within the reductive environment of the tumor cell. Upon internalization into FRα-expressing cancer cells, the disulfide bond in the linker is cleaved, releasing the potent tubulin-disrupting agent, DM4. This leads to cell cycle arrest and apoptosis. Preclinical studies have demonstrated the robust single-agent antitumor activity of Mirvetuximab soravtansine in multiple patient-derived xenograft models of ovarian cancer.
Case Study 3: Coltuximab Ravtansine (SAR3419) — Targeting CD19 with an SPDB-DM4 Conjugate
Coltuximab ravtansine is an ADC targeting the CD19 antigen, which is broadly expressed on B-cell malignancies. This ADC utilizes the SPDB linker to conjugate the DM4 payload to a humanized anti-CD19 antibody. Preclinical evaluations have shown that Coltuximab ravtansine has potent and targeted activity against non-Hodgkin's lymphoma (NHL) cell lines and xenograft models. Studies comparing its in vitro cytotoxicity to other CD19-targeting ADCs have shown that while the pattern of activity is correlated, Coltuximab ravtansine's potency can differ based on the payload and linker of the comparator ADC.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles (unconjugated antibody, free payload) in the appropriate cell culture medium. Replace the existing medium in the wells with the ADC-containing medium.
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its effect, typically 72 to 144 hours, depending on the payload's mechanism of action.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value using a sigmoidal dose-response curve.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.
-
Xenograft Model Establishment: Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the tumor-bearing mice into treatment and control groups. Prepare the ADC and control articles in a sterile vehicle solution and administer them to the mice, typically via intravenous injection.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers two to three times per week. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
ADC Plasma Stability Assay (LC-MS)
This protocol describes a common method for assessing the stability of an ADC in plasma.
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., mouse, rat, human) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using immunoaffinity capture, for example, with protein A beads.
-
LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage and payload loss.
-
Free Payload Quantification: The plasma supernatant after immunoaffinity capture can be used to quantify the amount of released free payload, typically by LC-MS/MS.
Visualizing the Mechanism and Workflow
To better understand the processes involved in the action and evaluation of SPDB-based ADCs, the following diagrams are provided.
References
A Comparative Guide to Dimethylamine-SPDB Conjugation: Reproducibility and Robustness in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a robust and reproducible conjugation methodology is a critical step in the creation of effective and safe antibody-drug conjugates (ADCs). This guide provides an objective comparison of the Dimethylamine-SPDB conjugation method with other common alternatives, supported by experimental data and detailed protocols to inform your ADC development pipeline.
Introduction to this compound Conjugation
This compound is a cleavable linker utilized in the synthesis of ADCs. It belongs to the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) family of linkers, which are characterized by a disulfide bond. This bond is designed to be stable in the bloodstream but susceptible to cleavage in the reductive intracellular environment of target cancer cells, leading to the release of the cytotoxic payload. The "Dimethylamine" modification can influence the linker's properties, such as its stability and reactivity.
The primary mechanism of this compound in ADC development involves the N-hydroxysuccinimide (NHS) ester group reacting with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond. The other end of the linker, containing the pyridyldithio group, can then react with a thiol-containing cytotoxic payload to form a disulfide bond.
Performance Comparison of Conjugation Methods
The choice of linker and conjugation strategy significantly impacts the drug-to-antibody ratio (DAR), stability, and ultimately, the therapeutic index of an ADC. Below is a comparison of this compound with a common non-cleavable linker, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and another cleavable linker technology.
| Parameter | This compound (Cleavable) | SMCC (Non-cleavable) | Valine-Citrulline (VC) Linkers (Cleavable) |
| Conjugation Chemistry | NHS ester reaction with lysines, disulfide bond formation with payload. | NHS ester reaction with lysines, maleimide (B117702) reaction with payload thiols. | Maleimide reaction with antibody thiols (from reduced disulfides), peptide cleavage by lysosomal enzymes. |
| Typical Average DAR | 3.0 - 4.0 | 3.5 | 2 - 4 (site-specific) or heterogeneous mixture |
| DAR Reproducibility | Moderate to high, dependent on process control. | Moderate to high, dependent on process control. | High (for site-specific methods). |
| Plasma Stability | Generally stable; some susceptibility to thiol-disulfide exchange. | High stability due to thioether bond. | High stability. |
| Payload Release Mechanism | Reduction of disulfide bond in the cytosol. | Proteolytic degradation of the antibody in the lysosome. | Enzymatic cleavage of the dipeptide by cathepsins in the lysosome. |
| Bystander Effect | Yes, if the released payload is membrane-permeable. | No, the payload is released as an amino acid conjugate. | Yes, if the released payload is membrane-permeable. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and robust conjugation outcomes.
Protocol 1: this compound Conjugation to a Monoclonal Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound linker
-
Thiolated cytotoxic payload
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., L-lysine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is at the desired concentration and in an amine-free buffer.
-
Linker-Payload Activation: Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM. In a separate reaction, conjugate the this compound linker to the thiolated payload according to the payload's specific requirements.
-
Conjugation Reaction: Add the activated this compound-payload conjugate to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody). Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add a quenching reagent, such as L-lysine, to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess linker-payload and other small molecules.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using methods such as HIC-HPLC and SEC-HPLC.
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Principle: Hydrophobic Interaction Chromatography (HIC) separates proteins based on their surface hydrophobicity. The conjugation of hydrophobic payloads to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl or Phenyl)
-
HIC Buffer A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
HIC Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Buffer A until a stable baseline is achieved.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 30 minutes) to elute the different ADC species.
-
Data Analysis: Monitor the elution profile at 280 nm. The peaks eluting at later retention times correspond to higher DAR species. Calculate the average DAR by integrating the peak areas for each species and applying the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Visualizing Workflows and Pathways
Logical Flow of ADC Conjugation and Characterization
Caption: A generalized workflow for the synthesis and quality control of an Antibody-Drug Conjugate.
Signaling Pathway of ADC Internalization and Payload Release
Caption: The cellular pathway of an ADC from binding to a tumor cell to inducing apoptosis.
Conclusion
The reproducibility and robustness of this compound conjugation are highly dependent on the careful control of reaction conditions, including pH, temperature, and molar ratios of reactants. While offering the advantage of a cleavable linker that can induce a bystander effect, the stability of the disulfide bond in vivo must be carefully evaluated. In comparison, non-cleavable linkers like SMCC provide greater plasma stability at the cost of the bystander effect. The choice of conjugation strategy should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The protocols and comparative data presented in this guide serve as a foundational resource for the rational design and development of novel ADCs.
Safety Operating Guide
Navigating the Safe Disposal of Dimethylamine-SPDB: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, a thorough risk assessment must be conducted, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[2]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and vapors that can cause serious eye damage.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] | Prevents skin contact, which can lead to irritation or burns.[4] |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls. Closed-toe shoes are mandatory.[2][3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH/MSHA-approved respirator is necessary if there is a risk of dust formation or if working outside a fume hood.[2] | Protects against the inhalation of harmful dust or vapors.[4][5][6] |
Step-by-Step Disposal Protocol
The proper disposal of Dimethylamine-SPDB must adhere to all local, state, and federal regulations.[2] The following steps provide a general framework for safe disposal.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure substance, contaminated solutions, and experimental residues, must be classified as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[1]
-
-
Waste Collection:
-
Use a designated, clearly labeled, and chemically compatible container for collecting this compound waste.[1][3] The container must have a tightly sealing lid to prevent leaks.[1]
-
Do not overfill waste containers; it is recommended to fill them to no more than 80% of their capacity.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Contaminated Materials:
-
Spill Management:
-
In the event of a spill, evacuate the area and alert the laboratory safety officer.
-
For small spills, use an inert, non-combustible absorbent material like sand or vermiculite. Avoid using combustible materials such as sawdust.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[2] This substance may be toxic to aquatic life.
-
The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[2]
-
Maintain a detailed log of all this compound waste generated for regulatory compliance.[1]
-
Experimental Protocols
While specific in-lab neutralization or treatment procedures are not broadly recommended without explicit instructions from the manufacturer's SDS and approval from your institution's Environmental Health and Safety (EHS) department, some general principles may apply for certain chemical classes.[1] Any such protocol would need to be thoroughly vetted and documented. Due to the lack of a specific protocol for this compound, direct disposal through a licensed contractor is the safest and most compliant method.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Dimethylamine-SPDB
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Dimethylamine-SPDB, a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is essential for ensuring laboratory safety and experimental success.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is warranted, taking into account the potential hazards of its components: a dimethylamine (B145610) moiety and a pyridyl disulfide group. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant splash risk.[1][2] |
| Hand Protection | Chemical-resistant gloves are required. Given the lack of specific permeation data, it is advisable to wear double gloves, for example, a nitrile glove as the inner layer and a thicker, chemical-resistant glove (such as butyl or neoprene rubber) as the outer layer.[1][3] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or a disposable coverall.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or vapors. If a fume hood is not available or if there is a risk of aerosolization outside of a containment system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant shoe covers or boots are recommended. |
Operational Plan: Handling and Storage
2.1. Engineering Controls
-
All handling of this compound, including weighing and dissolution, must be performed in a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2.2. Handling Procedures
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Use spark-proof tools and equipment, especially when handling the solid compound.
-
Avoid creating dust. If weighing the solid, do so carefully on a tared weigh paper or in a suitable container within the fume hood.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers tightly closed when not in use to prevent contamination and potential degradation.
2.3. Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.
-
It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to protect the reactive functional groups from degradation.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, pipette tips, and gloves, should be considered hazardous waste.
-
Dispose of this waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.
-
For spills, use an inert absorbent material to contain the spill, then collect it in a sealed container for disposal as hazardous waste. Ventilate the area and clean the spill site thoroughly.
Experimental Protocol: General Procedure for Protein Conjugation
The following is a generalized protocol for the conjugation of this compound to a protein containing a reactive thiol group. This procedure should be optimized for the specific protein and experimental conditions.
Materials:
-
Protein with accessible thiol groups in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
This compound
-
Anhydrous, amine-free solvent for dissolving this compound (e.g., dimethylformamide or dimethyl sulfoxide)
-
Desalting column for purification
Methodology:
-
Protein Preparation: If the protein does not have free thiol groups, they may need to be generated through the reduction of disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). If a reducing agent is used, it must be removed before the addition of this compound, typically by using a desalting column.
-
This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in the chosen anhydrous solvent. The concentration will depend on the desired molar excess for the conjugation reaction.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. The reaction mixture should be incubated at room temperature or 4°C with gentle mixing. The reaction time can vary from 1 to 4 hours. The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct spectrophotometrically at approximately 343 nm.
-
Purification: Once the reaction is complete, the resulting antibody-drug conjugate (ADC) must be purified from excess linker and the reaction byproduct. This is typically achieved using a desalting column or size-exclusion chromatography.
-
Characterization: The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR) and to confirm the integrity of the conjugate.
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
